PAF C-18:1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2-acetyloxy-3-octadec-9-enoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling PAF C-18:1: A Technical Guide for Researchers
-
IUPAC Name: [(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[2][3]
-
Formal Name: 7R-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphaheptacos-18Z-en-1-aminium, 4-oxide inner salt[4]
This guide provides an in-depth technical overview of PAF C-18:1, tailored for researchers, scientists, and drug development professionals. It covers its biological activity, signaling pathways, and detailed experimental protocols for its study, with a focus on quantitative data presentation and workflow visualization.
Quantitative Data on this compound
The biological activity of this compound, while significant, can vary compared to other PAF species. The following tables summarize key quantitative data related to its biological effects and detection.
| Biological Activity | Species/Cell Type | EC50 / Concentration | Observation | Reference |
| Eosinophil Migration | Human | Equipotent to PAF C-16 & C-18 | This compound is as effective as other major PAF forms in inducing eosinophil migration. | [6] |
| Neutrophil Chemotaxis | Human | Less potent than PAF C-16 & C-18 | This compound has a lower potency in attracting neutrophils compared to other PAF species. | [6] |
| MCP-1 Protein Induction | Human Monocytes | ~1 µmol/L (for a related PAF analog) | A PAF analog significantly increases Monocyte Chemoattractant Protein-1 (MCP-1) production. | [2][7] |
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Notes | Reference |
| LC-MS/MS | General | As low as 1 pg (1.9 fmol) | Highly sensitive method for PAF quantification. | |
| GC-MS | Neuronal Tissue | LOD: ~50 pg | Requires derivatization for analysis. | [8] |
| Radioimmunoassay (RIA) | Platelet Membranes | Detects picogram levels | Specificity can be enhanced by prior chromatographic separation. |
Signaling Pathways of this compound
The activation of PAFR can couple to various G-proteins, including Gq/11 and Gi/o, leading to the activation of multiple downstream effector enzymes.[5] This includes phospholipases C (PLC), D (PLD), and A2 (PLA2), as well as protein kinase C (PKC) and tyrosine kinases.[3] A key consequence of this signaling cascade is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger in many cellular responses.[3]
Caption: this compound signaling cascade via the PAF receptor.
Experimental Protocols
Studying this compound requires meticulous experimental procedures for its extraction from complex biological matrices and subsequent quantification.
Extraction of this compound from Biological Samples
A common method for lipid extraction is a modified Bligh and Dyer method.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
Deionized water
-
Internal standard (e.g., a deuterated PAF analog)
Protocol:
-
To the biological sample, add a known amount of the internal standard. This is crucial for accurate quantification to correct for extraction losses.
-
Add chloroform and methanol to the sample in a ratio that results in a single-phase solution (typically 1:2:0.8, chloroform:methanol:water, v/v/v, including the water in the sample).
-
Vortex the mixture thoroughly to ensure complete mixing and extraction of lipids into the solvent phase.
-
Induce phase separation by adding chloroform and water, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids, including this compound.
-
Dry the collected organic phase under a stream of nitrogen.
-
The dried lipid extract is now ready for purification and analysis.
Purification by Solid-Phase Extraction (SPE)
Further purification of the lipid extract is often necessary to remove interfering substances.
Materials:
-
Dried lipid extract
-
SPE cartridge (e.g., C18 or silica)
-
Appropriate solvents for conditioning, washing, and elution (e.g., methanol, hexane, ethyl acetate)
Protocol:
-
Condition the SPE cartridge by passing the appropriate solvent through it.
-
Re-dissolve the dried lipid extract in a small volume of a non-polar solvent.
-
Load the re-dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents of increasing polarity to remove unwanted, less polar lipids.
-
Elute the PAF-containing fraction with a more polar solvent.
-
Dry the eluted fraction under nitrogen.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of reversed-phase chromatography.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of solvents such as water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for Selected Reaction Monitoring (SRM).
Protocol:
-
Reconstitute the purified and dried lipid extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids based on their retention time on the C18 column.
-
Detect and quantify this compound and the internal standard using SRM. The specific precursor-to-product ion transitions for each molecule are monitored.
-
Construct a calibration curve using known amounts of a this compound standard and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the study of this compound, from sample collection to data analysis.
Caption: A generalized workflow for this compound analysis.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. fda.gov [fda.gov]
An In-depth Technical Guide to PAF C-18:1: From Chemical Structure to Biological Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-O-(cis-9-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1), a naturally occurring bioactive lipid mediator. It details its chemical properties, biological significance, and the analytical methods used for its study, serving as a vital resource for professionals in lipidomics, cell signaling, and pharmacology.
Chemical Properties and Identification
This compound is a member of the platelet-activating factor (PAF) family of phospholipids (B1166683). Its unique structure, featuring an ether-linked C18:1 alkyl chain at the sn-1 position and an acetyl group at the sn-2 position of the glycerol (B35011) backbone, is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 85966-90-1[1][2][3][4][5] |
| Molecular Formula | C₂₈H₅₆NO₇P[1][2][3][4] |
| Molecular Weight | 549.7 g/mol [1][2][6] |
| IUPAC Name | [(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[3][5][6] |
| Synonyms | 1-O-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, 1-O-(cis-9-octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine, Platelet-activating Factor C-18:1[3][7] |
| Appearance | Solid or Colorless oil[3] |
| Purity | ≥95% to 99% (commercially available)[2][4] |
| Storage | -20°C, airtight, dry[1] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (20 mg/ml), and Water (20 mg/ml)[2][7] |
Biological Significance and Signaling Pathways
This compound is a potent lipid mediator involved in a myriad of physiological and pathological processes, primarily through its interaction with the G-protein coupled PAF receptor (PAFR).[8][9] This interaction triggers a cascade of intracellular signaling events that are central to inflammation, immune responses, and hemostasis.[1][2]
Upon binding to the PAFR, which is expressed on various cell types including platelets, neutrophils, eosinophils, macrophages, and endothelial cells, this compound activates multiple G-proteins, including Gi, Gq, and G12/13.[3] This leads to the stimulation of several downstream effector enzymes and signaling pathways:
-
Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Phospholipase A2 (PLA2): This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which can then be metabolized into pro-inflammatory eicosanoids.
-
Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA) and choline. PA can be further converted to DAG.
-
Mitogen-Activated Protein Kinases (MAPKs): The PAFR signaling cascade also involves the activation of MAPK pathways, such as ERK, JNK, and p38, which regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis.
-
Phosphatidylinositol 3-Kinase (PI3K): Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in cell growth and survival pathways.
The culmination of these signaling events results in diverse cellular responses, including platelet aggregation, chemotaxis of immune cells, increased vascular permeability, and the production of inflammatory mediators.[1][8]
Experimental Protocols
The study of this compound necessitates robust and sensitive analytical methods for its extraction, purification, and quantification from biological matrices.
Extraction of this compound from Biological Samples
A common method for extracting PAF from cells or tissues is a modified Bligh-Dyer extraction.
Methodology:
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: The lower organic phase, containing the lipids including this compound, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for further analysis.
For plasma or serum samples, a simple protein precipitation with methanol can be employed. Briefly, a small volume of plasma is added to a larger volume of methanol, vortexed, and centrifuged to pellet the precipitated proteins. The supernatant containing the lipids is then collected.[10]
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common technique for the separation and purification of this compound from other lipid species.
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of organic solvents is often employed. For instance, a mobile phase of methanol-propanol-hexane-0.1 M aqueous ammonium (B1175870) acetate (B1210297) (100:10:2:5, v/v) has been reported for the separation of PAF.[6]
-
Detection: Detection can be achieved using a variety of detectors, including UV (at low wavelengths), evaporative light scattering detector (ELSD), or by coupling the HPLC system to a mass spectrometer.
Quantification by Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for the quantification of this compound.
LC-MS/MS Methodology:
-
Chromatographic Separation: The lipid extract is first separated using reversed-phase HPLC as described above.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for PAF analysis.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound are monitored.
-
Quantification: Quantification is typically achieved by using a stable isotope-labeled internal standard (e.g., d4-PAF C-16:0).
GC-MS Methodology:
-
Derivatization: PAF is first hydrolyzed and then derivatized to a more volatile compound, for example, by reaction with pentafluorobenzoyl chloride (PFBz-Cl).
-
Gas Chromatography: The derivatized sample is separated on a capillary GC column.
-
Mass Spectrometry: Electron capture negative chemical ionization (ECNCI) can be used for highly sensitive detection of the derivatized PAF.[11]
Biological Assays
Neutrophil Chemotaxis Assay:
This assay measures the ability of this compound to induce the migration of neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood.
-
Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well plate with a porous membrane separating the upper and lower wells.
-
Loading: Place the isolated neutrophils in the upper chamber and a solution of this compound in the lower chamber.
-
Incubation: Incubate the chamber to allow for neutrophil migration through the membrane towards the chemoattractant.
-
Quantification: Quantify the number of migrated cells in the lower chamber, for example, by cell counting or using a fluorescent dye.
Eosinophil Migration Assay:
Similar to the neutrophil chemotaxis assay, this measures the migration of isolated eosinophils in response to this compound. The same general principles and methodology apply, with the substitution of eosinophils for neutrophils.
Conclusion
This compound is a critical lipid mediator with profound implications in health and disease. Understanding its chemical properties, intricate signaling pathways, and the methodologies for its precise measurement is paramount for researchers and clinicians working to unravel its roles in inflammatory and thrombotic disorders and to develop novel therapeutic interventions targeting the PAF signaling system. This guide provides a foundational resource to aid in these endeavors.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]
- 5. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Eosinophil Adhesion by Lysophosphatidylcholine via a Non–Store-Operated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Biological synthesis pathway of PAF C-18:1
An In-depth Technical Guide to the Biological Synthesis of PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The specific molecular species, this compound, possesses an 18-carbon alkyl chain at the sn-1 position and an acetyl group at the sn-2 position of the glycerol (B35011) backbone. This guide provides a comprehensive overview of the biological synthesis of this compound, detailing the enzymatic pathways, quantitative data, experimental protocols, and associated signaling cascades to support research and drug development endeavors in this field.
Biological Synthesis Pathways of this compound
The biosynthesis of this compound, like other PAF species, occurs through two primary pathways: the remodeling pathway and the de novo pathway .
The Remodeling Pathway
The remodeling pathway is the primary mechanism for PAF production in response to inflammatory stimuli. It involves the modification of existing membrane phospholipids.
-
Phospholipase A₂ (PLA₂) Activation: The pathway is initiated by the activation of phospholipase A₂ (PLA₂), which hydrolyzes the acyl group (often arachidonic acid) from the sn-2 position of membrane-bound ether-linked phospholipids, such as 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. This reaction yields a lysophospholipid intermediate, 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF).
-
Acetylation by LPCATs: The newly formed lyso-PAF is then acetylated at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferases (LPCATs). Two key enzymes in this step are Lysophosphatidylcholine (B164491) Acyltransferase 1 (LPCAT1) and Lysophosphatidylcholine Acyltransferase 2 (LPCAT2). LPCAT2 is primarily associated with inflammatory responses, while LPCAT1 is thought to be involved in constitutive PAF synthesis.[1] This acetylation step results in the formation of the biologically active PAF molecule.
The De Novo Pathway
The de novo pathway is responsible for the constitutive, low-level synthesis of PAF that is thought to be important for maintaining normal physiological functions.
-
Acetylation of AGP: The pathway begins with the acetylation of 1-O-alkyl-sn-glycero-3-phosphate (AGP) by AGP acetyltransferase to form 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate (AAGP).
-
Dephosphorylation: AAGP is then dephosphorylated by a specific phosphohydrolase to yield 1-O-alkyl-2-acetyl-sn-glycerol (AAG).
-
Choline Phosphorylation: Finally, the enzyme CDP-choline:1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT) catalyzes the transfer of a phosphocholine (B91661) group from CDP-choline to AAG, forming PAF.
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of PAF. This data is essential for understanding the regulation and efficiency of the synthetic pathways.
| Enzyme | Substrate | Km | Vmax | Cell/Tissue Source | Reference |
| LPCAT2 (Lyso-PAF Acetyltransferase) | Acetyl-CoA | ~200 µM | Not specified | Neutrophils | [2] |
| LPCAT2 (Lyso-PAF Acetyltransferase) | Lyso-PAF | 40 µM (fixed) | Not specified | Neutrophils | [2] |
| LPCAT1 | Palmitoyl-CoA | Not specified | Not specified | Not specified | [3] |
| LPCAT2 | Arachidonoyl-CoA | Not specified | Not specified | Not specified | [4] |
| PAF-CPT | Not specified | Not specified | Not specified | U-937 cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of PAF biosynthesis. Below are protocols for key experiments.
Protocol 1: Assay for Acetyl-CoA:Lyso-PAF Acetyltransferase (LPCAT) Activity
This protocol is adapted from methods described for measuring LPCAT activity in cell lysates.
Materials:
-
Cell or tissue homogenates
-
Lyso-PAF (e.g., 1-O-octadecyl-sn-glycero-3-phosphocholine)
-
[³H]-Acetyl-CoA (radiolabeled) or unlabeled Acetyl-CoA
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
0.25 mg/mL BSA
-
20 µM Lyso-PAF
-
200 µM [³H]-Acetyl-CoA (specific activity ~100 Bq/nmol)
-
-
Initiate Reaction: Add 10-50 µg of total protein from the cell or tissue homogenate to the reaction mixture to a final volume of 200 µL.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation: Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein and lipids.
-
Wash Pellet: Discard the supernatant and wash the pellet with cold 5% TCA.
-
Quantification: Resuspend the pellet in a suitable solvent and add scintillation fluid. Measure the radioactivity using a scintillation counter to determine the amount of [³H]-acetyl incorporated into PAF.
-
Data Analysis: Express the enzyme activity as pmol of PAF formed per minute per mg of protein.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., plasma, cell extract)
-
Internal standard (e.g., deuterated PAF)
-
Organic solvents (e.g., methanol, chloroform, acetonitrile)
-
Formic acid and ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
C18 reversed-phase HPLC column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To the biological sample, add a known amount of the internal standard.
-
Perform a lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).
-
Collect the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase system typically consisting of:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
-
Develop a gradient to effectively separate this compound from other lipid species.
-
-
MS/MS Detection:
-
Analyze the column effluent using a tandem mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. For this compound (assuming a C18:0 alkyl chain), a common transition is m/z 552.5 → 184.1.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the synthesis pathways and experimental workflows are provided below using Graphviz (DOT language).
This compound Biosynthesis Pathways
Caption: Biosynthesis of this compound via Remodeling and De Novo Pathways.
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound using LC-MS/MS.
PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling cascade.
References
- 1. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of PAF C18:1 in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, phospholipid-derived inflammatory mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Structurally, PAF is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, with various alkyl chain lengths at the sn-1 position. PAF C18:1, specifically 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring molecular species of PAF that plays a distinct role in modulating inflammatory responses.[2] This technical guide provides a comprehensive overview of the mechanism of action of PAF C18:1, with a focus on its signaling pathways, receptor interactions, and differential effects on inflammatory cells.
PAF C18:1 and its Receptor: The Initiation of the Inflammatory Cascade
PAF C18:1, like other PAF species, exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[3][4] This interaction is the primary step in initiating a cascade of intracellular signaling events that culminate in a cellular inflammatory response.
Receptor Binding and Affinity
The binding of PAF to its receptor is a high-affinity interaction. While specific binding parameters for PAF C18:1 are not as extensively documented as for the more common C16:0 species, studies on various cell types and membrane preparations have provided insights into the affinity of PAFR for its ligands. The dissociation constant (Kd) for PAF is typically in the nanomolar range, indicating a strong binding affinity. For instance, in rat peritoneal polymorphonuclear leukocytes (PMNs), the Kd for PAF has been measured at 4.74 nM, with approximately 2.79 x 10^4 receptors per cell.[5] In isolated membrane preparations, the Kd can be even lower, around 0.61 nM.[5]
Table 1: Comparative Biological Activity of PAF Molecular Species
| Molecular Species | Target Cell/Assay | Potency/Efficacy | Reference(s) |
| PAF C18:1 | Neutrophil Chemotaxis | Less potent than PAF C16:0 and C18:0 | [2] |
| Eosinophil Migration | Equipotent to PAF C16:0 and C18:0 | [2] | |
| PAF C16:0 | Neutrophil Chemotaxis | Most potent species | [2] |
| Platelet Aggregation | More potent than PAF C18:0 | [6] | |
| Eosinophil Migration | Equipotent to PAF C18:0 and C18:1 | [2] | |
| PAF C18:0 | Neutrophil Chemotaxis | Less potent than PAF C16:0, more potent than C18:1 | [2] |
| Eosinophil Migration | Equipotent to PAF C16:0 and C18:1 | [2] |
Signaling Pathways Activated by PAF C18:1
Upon binding of PAF C18:1 to the PAFR, a conformational change in the receptor is induced, leading to the activation of heterotrimeric G-proteins. The PAFR is known to couple to Gq/11 and Gi/o proteins, initiating multiple downstream signaling cascades.[7]
G-Protein Coupling and Downstream Effectors
-
Gq/11 Pathway: Activation of the Gq/11 alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores and a rapid increase in cytosolic calcium concentration ([Ca2+]i).[8]
-
DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins, contributing to cellular activation, including the release of inflammatory mediators.[8]
-
-
Gi/o Pathway: The Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and certain ion channels.
The activation of these pathways culminates in a variety of cellular responses that are central to inflammation, such as chemotaxis, degranulation, and the production of other inflammatory mediators.
Caption: PAF C18:1 Signaling Pathway.
Differential Effects on Inflammatory Cells
A key aspect of the mechanism of action of PAF C18:1 is its differential effect on various inflammatory cells, particularly neutrophils and eosinophils.
-
Neutrophils: PAF C18:1 is less potent in inducing neutrophil chemotaxis compared to PAF C16:0 and C18:0.[2] This suggests that the length and saturation of the sn-1 alkyl chain can influence the efficacy of PAFR activation in neutrophils.
-
Eosinophils: In contrast to its effect on neutrophils, PAF C18:1 is equipotent to PAF C16:0 and C18:0 in promoting eosinophil migration.[2] This indicates that the PAFR on eosinophils may have different structural or coupling characteristics that make it less sensitive to variations in the sn-1 chain of the PAF molecule.
These differential effects highlight the complexity of PAF signaling and suggest that the specific molecular species of PAF present at a site of inflammation can influence the composition of the cellular infiltrate.
Biosynthesis and Metabolism of PAF C18:1
The biological activity of PAF C18:1 is tightly regulated by its synthesis and degradation.
Biosynthesis
PAF is synthesized through two main pathways: the de novo pathway and the remodeling pathway. The remodeling pathway is the primary route for PAF production during inflammation. It involves the following key steps:
-
Phospholipase A2 (PLA2) hydrolyzes membrane phospholipids (B1166683), such as alkyl-acyl-glycerophosphocholine, to produce lyso-PAF.
-
Lysophosphatidylcholine Acyltransferase (LPCAT) , specifically LPCAT1 and LPCAT2, then acetylates lyso-PAF at the sn-2 position to form PAF.[9][10] The availability of C18:1-containing ether-linked phospholipids as substrates for PLA2 determines the production of PAF C18:1.
Caption: PAF C18:1 Biosynthesis via the Remodeling Pathway.
Metabolism and Inactivation
The inflammatory signal initiated by PAF C18:1 is terminated by its enzymatic degradation. PAF acetylhydrolases (PAF-AHs) are a family of enzymes that specifically hydrolyze the acetyl group at the sn-2 position of PAF, converting it back to the biologically inactive lyso-PAF.[11][12] The activity of PAF-AHs is crucial for controlling the duration and intensity of PAF-mediated inflammatory responses.
Experimental Protocols
Neutrophil and Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the migration of neutrophils or eosinophils towards a chemoattractant, such as PAF C18:1.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pores)
-
Isolated human neutrophils or eosinophils
-
Chemoattractant (PAF C18:1, C16:0, C18:0) at various concentrations
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., methanol) and stain (e.g., Giemsa)
-
Microscope
Procedure:
-
Prepare a suspension of isolated neutrophils or eosinophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of cells that have migrated to the lower side of the membrane using a microscope.
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index.
PAF Receptor Binding Assay (Competitive Binding)
This assay measures the binding affinity of PAF C18:1 to the PAF receptor.
Materials:
-
Cell membranes expressing PAFR (from transfected cells or primary cells)
-
Radiolabeled PAF (e.g., [3H]PAF C16:0)
-
Unlabeled PAF C18:1 and other competitors at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
In a microtiter plate, add a fixed amount of cell membranes to each well.
-
Add a fixed concentration of radiolabeled PAF to each well.
-
Add increasing concentrations of unlabeled PAF C18:1 (or other competitors) to the wells. For total binding, add buffer instead of competitor. For non-specific binding, add a large excess of unlabeled PAF.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAFR activation.
Materials:
-
Cells expressing PAFR (e.g., neutrophils, eosinophils, or a transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PAF C18:1 and other agonists
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer and place them in the wells of a microtiter plate or a tube for flow cytometry.
-
Measure the baseline fluorescence.
-
Add PAF C18:1 (or other agonists) to the cells and immediately begin measuring the change in fluorescence over time.
-
The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes) is proportional to the change in intracellular calcium concentration.
Caption: Key Experimental Workflows.
Conclusion
PAF C18:1 is a significant, naturally occurring inflammatory mediator with a nuanced mechanism of action. Its ability to activate the PAF receptor initiates a cascade of intracellular signaling events that contribute to the inflammatory response. The differential effects of PAF C18:1 on neutrophil and eosinophil migration underscore the importance of considering the specific molecular species of PAF in inflammatory processes. A thorough understanding of the biosynthesis, signaling, and metabolism of PAF C18:1 is crucial for the development of novel therapeutic strategies targeting PAF-mediated inflammatory diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of PAF C18:1 in inflammation and to identify potential drug candidates that can modulate its activity.
References
- 1. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Silencing of Lysophosphatidylcholine Acyltransferases 1–4 by Nucleic Acid Nanoparticles (NANPs) Improves Radiation Response of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 11. researchgate.net [researchgate.net]
- 12. Platelet-activating factor acetylhydrolases: An overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PAF C-18:1 in Cell Signaling Cascades: A Technical Guide
Introduction
Platelet-Activating Factor (PAF) C-18:1, chemically known as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring, potent phospholipid mediator belonging to the PAF family of bioactive ether lipids.[1][2] It is produced by various cell types, including platelets, neutrophils, monocytes, and endothelial cells, in response to inflammatory stimuli.[3][4] As a powerful intercellular signaling molecule, PAF C-18:1 exerts a wide range of biological effects by activating its specific G-protein coupled receptor, the PAF receptor (PAFR).[1][5] Its involvement is critical in numerous physiological processes such as platelet aggregation, vascular tone, and reproduction, and in pathological conditions including inflammation, cancer, asthma, and cardiovascular diseases.[3][6][7][8] This guide provides an in-depth examination of the synthesis, signaling cascades, and experimental analysis of this compound for researchers and drug development professionals.
Biosynthesis and Metabolism of this compound
The cellular concentration of PAF is tightly regulated through a balance of synthesis and degradation. Two primary pathways are responsible for its biosynthesis: the remodeling pathway and the de novo pathway.
-
The Remodeling Pathway : This is the principal route for PAF production during inflammation.[9] It begins with the hydrolysis of the fatty acid at the sn-2 position of membrane ether phospholipids (B1166683) (1-alkyl-2-acyl-sn-glycero-3-phosphocholine) by phospholipase A₂ (PLA₂).[6][10] This reaction yields 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF), which is subsequently acetylated by lyso-PAF:acetyl-CoA acetyltransferase (lyso-PAF-AT) to form PAF.[9][10]
-
The De Novo Pathway : This pathway synthesizes PAF from 1-alkyl-2-acetyl-sn-glycerol via the action of a specific dithiothreitol (B142953) (DTT)-insensitive CDP-choline: 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT).[11][12]
PAF is rapidly inactivated through catabolism by PAF acetylhydrolases (PAF-AH), which remove the acetyl group at the sn-2 position, converting PAF back to the inactive lyso-PAF.[5][12]
Core Signaling Cascades of this compound
This compound functions as a potent agonist for the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor (GPCR).[8][13] The binding of this compound to PAFR initiates a cascade of intracellular signaling events, primarily through Gq, Gi, and G12/13 proteins.[14]
Canonical Gq-PLC-Ca²⁺ Pathway
The most well-characterized pathway involves the coupling of PAFR to the Gq protein.[6]
-
G-Protein Activation : Ligand binding induces a conformational change in PAFR, activating the associated Gq protein.
-
PLC Activation : The activated Gαq subunit stimulates phospholipase C (PLC).[15]
-
Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]
-
Calcium Mobilization : IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15] This initial sharp rise in intracellular Ca²⁺ is often followed by a sustained phase of Ca²⁺ influx from the extracellular space.[16][17][18]
-
PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[15]
Activated PKC and calcium-dependent proteins then phosphorylate a multitude of downstream targets, leading to diverse cellular responses such as platelet aggregation, neutrophil chemotaxis, and the release of inflammatory mediators.[4][19]
Crosstalk with Other Signaling Pathways
Beyond the canonical PLC pathway, PAFR activation also engages other critical signaling networks that contribute to its diverse biological effects, particularly in cell proliferation and cancer progression.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : PAF can activate MAPK cascades, including p38 MAPK and ERK, which are crucial for regulating gene expression related to inflammation and cell growth.[19][20]
-
PI3K/Akt Pathway : The phosphoinositide 3-kinase (PI3K)/Akt pathway, a central node for cell survival and proliferation, can be activated by PAFR signaling, contributing to the malignant development of certain cancers.[5][21]
-
Jak/STAT Pathway : PAF has been shown to activate the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway, which is involved in cytokine signaling and immune responses.[19]
References
- 1. paf c 18 — TargetMol Chemicals [targetmol.com]
- 2. 1-O-Octadecyl-SN-glycero-3-phosphocholine | C26H56NO6P | CID 2733532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. scbt.com [scbt.com]
- 14. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of platelet-activating factor-induced cytosolic calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Platelet activating factor-induced increase in cytosolic calcium and transmembrane current in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
An In-Depth Technical Guide to the Physiological Functions of Endogenous PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1, an endogenous ether phospholipid, plays a significant role in a multitude of physiological and pathophysiological processes. As a potent signaling molecule, it mediates cellular responses primarily through the G-protein coupled PAF receptor (PAF-R). This technical guide provides a comprehensive overview of the physiological functions of PAF C-18:1, with a particular focus on its role in inflammation and cellular signaling. Detailed experimental protocols for the quantification of this compound and the assessment of its biological activity are provided, alongside a summary of quantitative data and visual representations of its key signaling and metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid mediators and the development of novel therapeutics targeting inflammatory and related disorders.
Introduction
Platelet-Activating Factor (PAF) is a family of potent, biologically active phospholipids (B1166683) that are produced by a variety of cell types, including platelets, endothelial cells, macrophages, monocytes, and neutrophils.[1] These lipid mediators are not stored pre-formed in cells but are rapidly synthesized in response to various stimuli.[2] The different molecular species of PAF are characterized by the length and degree of saturation of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone. This compound, specifically 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring isoform that has been shown to be a key player in inflammatory responses.[3]
This guide will delve into the specific physiological functions of endogenous this compound, its signaling cascades, metabolic pathways, and the experimental methodologies used for its investigation.
Physiological Functions of this compound
The primary role of this compound is to mediate intercellular interactions, particularly in the vascular and inflammatory systems.[1] It exerts its effects by binding to the specific PAF receptor (PAF-R), a G-protein coupled receptor found on the surface of target cells.[4]
Role in Inflammation
This compound is a potent pro-inflammatory mediator. Its functions in inflammation include:
-
Leukocyte Migration: this compound is a chemoattractant for immune cells, playing a crucial role in their recruitment to sites of inflammation.
-
Neutrophil Chemotaxis: this compound is less potent in inducing the migration of neutrophils compared to the C16:0 and C18:0 isoforms.[3][5] The rank order of chemotactic potency for PAF species is C16:0 > C18:0 > C18:1.[5]
-
Eosinophil Migration: In contrast to its effect on neutrophils, this compound is equipotent to PAF C-16:0 and C-18:0 in promoting eosinophil migration.[3][6] This suggests a degree of cell-specific activity among the different PAF molecular species.
-
Other Physiological Roles
Beyond inflammation, PAF is implicated in a wide range of physiological processes, including:
-
Cardiovascular System: Regulation of blood pressure and platelet aggregation.[7]
-
Reproduction: Involvement in sperm motility and embryo implantation.[7]
-
Nervous System: Modulation of neurotransmitter release and synaptic plasticity.
Signaling Pathways of this compound
Upon binding to its receptor, PAF-R, this compound initiates a cascade of intracellular signaling events. The PAF-R is coupled to G-proteins, primarily Gq and Gi.[4]
Activation of Gq leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in a variety of cellular responses, including inflammation, cell migration, and platelet aggregation.
Biosynthesis and Degradation of this compound
The cellular levels of this compound are tightly regulated through its biosynthesis and degradation. There are two main pathways for PAF biosynthesis: the de novo pathway and the remodeling pathway.[1][2]
The remodeling pathway is the primary route for PAF synthesis during inflammation. It involves the hydrolysis of membrane ether-linked phospholipids (1-alkyl-2-acyl-GPC) by phospholipase A₂ (PLA₂) to form lyso-PAF. Lyso-PAF is then acetylated by lysophosphatidylcholine (B164491) acetyltransferase (LPCAT) to produce PAF.
The de novo pathway is thought to be responsible for the constitutive production of PAF for physiological functions. This pathway begins with dihydroxyacetone phosphate (B84403) (DHAP) and involves a series of enzymatic steps to synthesize PAF.
PAF is rapidly inactivated by PAF acetylhydrolase (PAF-AH) , which hydrolyzes the acetyl group at the sn-2 position to yield the biologically inactive lyso-PAF.[1]
Quantitative Data
While extensive research has been conducted on the relative potencies of different PAF species, specific quantitative data for this compound can be challenging to consolidate. The following table summarizes available data on the biological activity of this compound.
| Biological Activity | Cell Type | Assay | Effective Concentration | Relative Potency | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | Transwell Migration | - | C16:0 > C18:0 > C18:1 | [5] |
| Eosinophil Migration | Human Eosinophils | Transwell Migration | ≥ 0.1 µM | Equipotent to C16:0 & C18:0 | [2][6] |
| Endothelial Permeability | Bovine Coronary Venular Endothelial Cells | FITC-Dextran Flux | 100 nM (for general PAF) | - | [7][8] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Lipid Extraction:
-
Cell Culture Supernatants:
-
Centrifuge the cell culture supernatant to remove cellular debris.
-
Perform protein precipitation by adding 2 volumes of cold acetonitrile.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Tissues:
-
Homogenize the tissue sample in a suitable buffer.
-
Perform lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.
-
Add an internal standard (e.g., a deuterated PAF analogue) prior to extraction for accurate quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in the LC mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of phospholipids.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for PAF analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion for this compound is m/z 550.4, and a common product ion is the phosphocholine (B91661) headgroup at m/z 184.1.
-
Eosinophil Migration Assay (Transwell Assay)
This protocol describes a method to assess the chemotactic activity of this compound on eosinophils using a Transwell system.
1. Cell Preparation:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in a serum-free or low-serum medium at a concentration of 1 x 10⁶ cells/mL.
2. Assay Setup:
-
Use Transwell inserts with a polycarbonate membrane (typically 5 µm pore size for eosinophils).
-
In the lower chamber of a 24-well plate, add medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control.
-
Add 100 µL of the eosinophil suspension to the upper chamber of the Transwell insert.
3. Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
After incubation, remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Cell Counting: Directly counting the cells using a hemocytometer or an automated cell counter.
-
Staining: Fixing and staining the migrated cells on the underside of the membrane with a dye like crystal violet. The dye can then be eluted and the absorbance measured.
-
Fluorescent Labeling: Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence of the migrated cells in the lower chamber.
-
Conclusion
Endogenous this compound is a critical lipid mediator with diverse physiological functions, most notably in the orchestration of inflammatory responses. Its differential effects on neutrophil and eosinophil migration highlight the complexity of PAF signaling and the importance of considering specific molecular species in research. The detailed understanding of its signaling pathways, biosynthesis, and degradation, coupled with robust experimental methodologies for its analysis, provides a solid foundation for future investigations. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in their efforts to unravel the intricate roles of this compound and to develop targeted therapies for a range of inflammatory diseases.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet-activating factor-induced human eosinophil transendothelial migration: evidence for a dynamic role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Eosinophil migration in response to three molecular species of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internalization of eNOS via caveolae regulates PAF-induced inflammatory hyperpermeability to macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internalization of eNOS via caveolae regulates PAF-induced inflammatory hyperpermeability to macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of the PAF C-18:1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of the receptor for Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine). PAF C-18:1 is a less common isoform of the potent lipid mediator PAF, which plays crucial roles in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Understanding its interaction with its receptor is critical for the development of novel therapeutics targeting these conditions.
Receptor Identification and Core Properties
The receptor for this compound is the Platelet-Activating Factor Receptor (PAF-R) , a G-protein coupled receptor (GPCR). This has been established through a body of research demonstrating that PAF and its analogs, including this compound, elicit their biological effects by binding to this specific receptor. PAF-R is expressed on the surface of a wide variety of cell types, including platelets, neutrophils, macrophages, endothelial cells, and keratinocytes. The human PAF-R gene is located on chromosome 1.
While PAF C-16 is the most studied and potent isoform, this compound also functions as a potent agonist at the PAF receptor, characterized by its long acyl chain which influences its interaction with the cell membrane.[1] The affinity of different PAF isoforms for the PAF-R can vary, leading to differences in their biological activity.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the interaction of PAF with its receptor. It is important to note that specific binding affinity data for the this compound isoform is limited in the current literature. Therefore, data for the more commonly studied PAF (isoform often unspecified or C-16) is provided as a reference.
Table 1: Binding Affinity (Kd) of PAF for the PAF Receptor
| Ligand | Cell Type/Tissue | Kd (nM) | Reference |
| PAF | Human Platelets (high-affinity site) | 37 ± 13 | [1] |
| PAF | Human Keratinocytes | 6.3 ± 0.3 | |
| PAF | P388D1 Macrophage cell line | 0.08 ± 0.01 |
Table 2: Functional Potency (EC50) of PAF in Cellular Assays
| Assay | Cell Type | EC50 (nM) | Reference |
| Phosphoinositide (PI) Turnover | Human Conjunctival Epithelial Cells | 5.9 ± 1.7 | [2] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Human Conjunctival Epithelial Cells | 0.81 | [2] |
Table 3: Inhibitory Potency (IC50) of PAF Receptor Antagonists
| Antagonist | Assay | Cell Type | IC50 (nM) |
| Apafant | PAF-induced human platelet aggregation | Human Platelets | 170 |
| Apafant | PAF-induced human neutrophil aggregation | Human Neutrophils | 360 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the this compound receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the PAF receptor using a radiolabeled antagonist, such as [³H]WEB 2086.
Materials:
-
Cells or cell membranes expressing the PAF receptor (e.g., human platelets, CHO-K1 cells transfected with PAF-R)
-
[³H]WEB 2086 (Radioligand)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with GF/C filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation (if using membranes): Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, [³H]WEB 2086 (at a concentration near its Kd).
-
Non-specific Binding: Binding buffer, [³H]WEB 2086, and a high concentration of unlabeled PAF (e.g., 1 µM).
-
Competition: Binding buffer, [³H]WEB 2086, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Add cell membranes (e.g., 20-50 µg protein per well) to each well. Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293 cells transfected with PAF-R)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for 30-60 seconds (Excitation: ~494 nm, Emission: ~516 nm).
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (e.g., for 3-5 minutes).
-
Data Analysis: Normalize the fluorescence intensity (ΔF/F₀). Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.
G-Protein Coupling Assay ([³⁵S]GTPγS Binding)
This functional assay measures the activation of G-proteins coupled to the PAF receptor upon agonist binding.
Materials:
-
Cell membranes expressing the PAF receptor and associated G-proteins
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
GDP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP)
-
96-well filter plates with GF/B filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer and [³⁵S]GTPγS.
-
Non-specific Binding: Assay buffer, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Stimulated Binding: Assay buffer, [³⁵S]GTPγS, and increasing concentrations of this compound.
-
-
Incubation: Add cell membranes to each well. Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the GF/B filter plate. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity.
-
Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the stimulated binding as a percentage over basal against the log concentration of this compound to determine the EC50 and Emax values.[3][4][5][6]
Signaling Pathways and Visualizations
Activation of the PAF receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq proteins.
Upon binding of this compound, the PAF receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and increasing the intracellular calcium concentration. DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC). These signaling events can further propagate through downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to various cellular responses like platelet aggregation, inflammation, and chemotaxis.
Experimental and Logical Workflows
The characterization of a novel ligand for a GPCR like this compound typically follows a structured experimental workflow.
This workflow begins with the hypothesis that this compound is a ligand for the PAF receptor. A radioligand binding assay is first performed to confirm direct binding and determine its affinity. Subsequently, functional assays such as calcium mobilization and GTPγS binding are conducted to ascertain its functional activity as an agonist and to quantify its potency and efficacy. Further downstream signaling assays, like measuring the phosphorylation of ERK, can elucidate the specific intracellular pathways activated. Finally, cell-based assays that measure a physiological response, such as platelet aggregation, connect the molecular events to a biological outcome. The culmination of these experiments allows for a comprehensive characterization of this compound as a PAF receptor agonist.
References
- 1. researchrepository.ul.ie [researchrepository.ul.ie]
- 2. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Platelet-Activating Factors: The Case of PAF C-18:1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Platelet-activating factor (PAF) is a potent, versatile phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] While often referred to as a single entity, PAF represents a family of structurally related molecules. The most significant variations occur in the length and saturation of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone.[2] This guide delves into the core structural differences between PAF C-18:1 and other common PAF isoforms, exploring how these subtle molecular distinctions translate into significant functional disparities.
Core Structural Differences: A Tale of the sn-1 Chain
The fundamental structure of PAF consists of a glycerol backbone with an alkyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position.[1][3] The defining characteristic of this compound is the presence of an oleoyl (B10858665) group—an 18-carbon chain with one point of unsaturation (a double bond)—at the sn-1 position.[4][5] This contrasts with the more extensively studied saturated isoforms, PAF C-16:0 (hexadecyl PAF) and PAF C-18:0 (octadecyl PAF), which possess 16-carbon and 18-carbon saturated alkyl chains, respectively.
This seemingly minor alteration in the sn-1 chain has profound implications for the molecule's three-dimensional structure, its interaction with the PAF receptor (PAFR), and its subsequent biological activities. The double bond in the oleoyl chain of this compound introduces a "kink" in the hydrocarbon chain, influencing its packing within cellular membranes and its fit within the binding pocket of the PAFR.[6]
Chemical and Physical Properties of PAF Isoforms
The structural variations among PAF isoforms give rise to distinct chemical and physical properties. The introduction of a double bond in this compound, for instance, alters its molecular weight and may influence its lipophilicity compared to its saturated counterparts.
| Property | This compound | PAF C-16:0 | PAF C-18:0 |
| Systematic Name | 1-O-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₂₈H₅₆NO₇P[4][5] | C₂₆H₅₄NO₇P | C₂₈H₅₈NO₇P[7] |
| Molecular Weight | 549.72 g/mol [5] | 523.69 g/mol | 551.76 g/mol [7] |
| sn-1 Chain | Oleoyl (18:1) | Hexadecyl (16:0) | Octadecyl (18:0) |
Functional Divergence: Beyond a Simple Agonist
The structural disparities between this compound and other PAFs lead to significant differences in their biological potency and signaling outcomes. While all are agonists of the PAF receptor, their effects can be cell-type specific and context-dependent.
Comparative Biological Activities
Research has demonstrated that this compound exhibits a distinct profile of biological activity compared to the more common saturated forms. Notably, it is reported to be less potent in inducing neutrophil chemotaxis but equipotent in promoting eosinophil migration when compared to PAF C-16:0 and PAF C-18:0.[8][9] This suggests that the structural nuances of the sn-1 chain can differentially influence the activation of downstream signaling pathways in different immune cell populations.
In the context of neuronal cells, the identity of the sn-1 fatty acid can dramatically alter the signaling outcome, leading to either pro- or anti-apoptotic effects.[10][11]
| Biological Activity | This compound | PAF C-16:0 | PAF C-18:0 | Reference |
| Neutrophil Chemotaxis | Less potent | More potent | More potent | [8][9] |
| Eosinophil Migration | Equipotent | Equipotent | Equipotent | [8][9] |
| Neuronal Signaling (via PAFR) | Pro-apoptotic | Anti-apoptotic | Pro-apoptotic | [10][11] |
| Platelet Aggregation | Less potent | More potent | Less potent | [2][7] |
Note: The quantitative data for EC₅₀ and Kᵢ values are not consistently available across a wide range of comparative studies in the public domain, hence a qualitative comparison is presented.
Signaling Pathways: A Fork in the Road
The binding of PAF isoforms to the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2][12] The specific conformation adopted by the receptor upon binding to different PAF isoforms can influence which G-proteins are preferentially activated, leading to divergent downstream signaling.
Differential Signaling in Neurons
A compelling example of this differential signaling is observed in primary neurons. Activation of the PAFR by PAF C-16:0 is anti-apoptotic and inhibits caspase-dependent cell death.[10][11] Conversely, activation of the same receptor by PAF C-18:0 and, by extension, likely this compound, is pro-apoptotic.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paf c 18 — TargetMol Chemicals [targetmol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tebubio.com [tebubio.com]
- 10. researchgate.net [researchgate.net]
- 11. Using neurolipidomics to identify phospholipid mediators of synaptic (dys)function in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Dissolution and Handling of PAF C-18:1
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its high biological activity necessitates precise and careful handling in vitro to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for the dissolution, storage, and handling of PAF C-18:1 for use in various in vitro applications, such as cell-based assays and enzyme studies.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Initial Solvent | Chloroform (B151607):Methanol (B129727) (1:1, v/v) | [3][4] |
| Ethanol containing 0.01% BHT | [5] | |
| Aqueous Buffer | Saline with 2.5 mg/mL Bovine Serum Albumin (BSA) | [3][4][6][7] |
| Deionized water (for lyophilized PAF) | [8] | |
| Storage of Stock | -20°C in an organic solvent | [6] |
| Working Solution | Prepare fresh before use | [8] |
Table 2: Recommended In Vitro Working Concentrations
| Application | Cell Type | Concentration Range | Notes | Source(s) |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | 0.1 nM - 1 nM | To induce maximum reversible aggregation. | [3][4] |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | 0.26 nM - 0.26 µM | General working range. | [3][4] |
| Eosinophil Stimulation | Human Eosinophils | EC₅₀ = 0.39 µM | For O₂⁻ generation. A submaximal concentration of 1 µM was used for subsequent experiments. | [8] |
| Platelet Aggregation | Washed Rabbit Platelets | EC₅₀ = 29.59 x 10⁻¹¹ M | Concentration to induce 50% of maximum reversible aggregation. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution in an organic solvent and subsequent preparation of a working solution in a biologically compatible buffer.
Materials:
-
This compound (lyophilized powder or in organic solvent)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, dry
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Saline (0.9% NaCl) or other appropriate physiological buffer (e.g., HEPES buffer)
-
Sterile, low-adhesion microcentrifuge tubes and pipette tips
Procedure for Preparing Stock Solution (e.g., 1 mM in Chloroform:Methanol):
-
If starting with lyophilized this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in a 1:1 (v/v) mixture of chloroform and methanol to a desired stock concentration (e.g., 1 mM). Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed glass vial at -20°C. This stock is stable for several months.
Procedure for Preparing Aqueous Working Solution:
-
Aliquots of the standard PAF stock solution in chloroform/methanol are evaporated under a stream of nitrogen.[3][4]
-
The dried lipid film is then re-dissolved in saline (or another appropriate buffer) containing 2.5 mg/mL BSA.[3][4][6][7] Vortex gently for 1-2 minutes to ensure the PAF is fully suspended. This BSA-containing buffer acts as a carrier and prevents the lipophilic PAF from adhering to plasticware.
-
Prepare serial dilutions from this working stock in the same BSA-containing buffer to achieve the desired final concentrations for your experiment.
-
Important: Prepare aqueous working solutions fresh for each experiment and do not store them for long periods, as PAF can be unstable in aqueous solutions.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol provides a general method for assessing the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[3][4]
-
This compound working solutions (prepared as in Protocol 1).
-
Platelet aggregometer and cuvettes with stir bars.
-
Saline or appropriate buffer.
-
BSA (2.5 mg/mL in saline).
Procedure:
-
Collect whole blood from healthy donors into sodium citrate (B86180) anticoagulant tubes.[3][4]
-
Prepare PRP by centrifuging the blood at low speed (e.g., 194 x g for 18 minutes at 24°C) with no brake.[3][4]
-
Prepare PPP by centrifuging the remaining blood at high speed (e.g., 1465 x g for 20 minutes at 24°C).[3][4]
-
Adjust the platelet count in the PRP if necessary using PPP.[3][7]
-
Pre-warm 250 µL of the PRP to 37°C in an aggregometer cuvette with stirring (e.g., 1000 rpm).[3][4]
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
To determine the baseline (100% aggregation), add a specific amount of this compound working solution to the cuvette to achieve a final concentration that induces maximum reversible aggregation (typically in the range of 0.1-1 nM).[3][4]
-
Record the aggregation trace until a stable plateau is reached.
-
For testing inhibitory compounds, pre-incubate the PRP with the test compound for a specified time (e.g., 2 minutes) before adding the same concentration of this compound used to establish the baseline.[3]
-
Calculate the percentage of inhibition relative to the baseline aggregation.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound binds to its receptor, activating PLC and leading to IP3 and DAG production.[9][10]
Experimental Workflow for this compound Handling
Caption: Workflow for preparing this compound from a lyophilized powder to a final working solution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of Oxidation on the Antithrombotic Properties of Tea Lipids against PAF, Thrombin, Collagen, and ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. file1.dxycdn.com [file1.dxycdn.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of PAF C18:1 in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Platelet-Activating Factor (PAF) C18:1 in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in negative ion mode, which effectively minimizes isobaric interferences. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible measurement of this potent lipid mediator in clinical and preclinical studies.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] PAF C18:1, a specific molecular species of PAF, is a naturally occurring phospholipid produced by various cells upon stimulation and plays a significant role in inflammatory responses.[2] Accurate quantification of PAF C18:1 in biological matrices such as plasma is crucial for understanding its role in disease and for the development of therapeutic agents targeting inflammatory disorders.[3]
Traditional methods for PAF quantification have limitations related to sensitivity and specificity. LC-MS/MS offers a highly selective and sensitive platform for the analysis of lipids. However, the analysis of PAF is often complicated by the presence of isobaric lysophosphatidylcholine (B164491) (LPC) isomers, which can interfere with quantification in positive ion mode.[4] This application note describes a method that circumvents this issue by utilizing negative ion mode electrospray ionization, providing a unique and specific fragmentation pattern for PAF C18:1.
Experimental Protocol
Materials and Reagents
-
PAF C18:1 standard (Cayman Chemical or equivalent)
-
d4-PAF C16:0 internal standard (IS) (Cayman Chemical or equivalent)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium acetate
-
Human plasma (sourced ethically)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution (d4-PAF C16:0 in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (100% Mobile Phase A).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Methanol[4]
-
Flow Rate: 300 µL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 100% A
-
2-12 min: Linear gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 100% A and equilibrate
-
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI-)[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: 100 ms
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was constructed by plotting the peak area ratio of PAF C18:1 to the internal standard against the concentration of PAF C18:1.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 1: Calibration Curve and LLOQ Summary.
| Quality Control Sample | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low QC (0.3 ng/mL) | < 10% | < 15% | 90 - 110% |
| Medium QC (10 ng/mL) | < 10% | < 15% | 90 - 110% |
| High QC (80 ng/mL) | < 10% | < 15% | 90 - 110% |
Table 2: Precision and Accuracy Data.
Visualizations
Caption: Experimental workflow for PAF C18:1 quantification.
Caption: Simplified PAF C18:1 signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of PAF C18:1 in human plasma. The simple sample preparation and the use of negative ion mode mass spectrometry make this method well-suited for high-throughput analysis in both research and clinical settings. This will enable a more accurate understanding of the role of PAF C18:1 in health and disease.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. PAF C-18:1 [myskinrecipes.com]
- 4. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Cell-Based Calcium Flux Assay for Measuring PAF C18:1 Activity
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events.[1][2] PAF C18:1 is a specific molecular species of PAF that has been shown to be a biologically active signaling molecule.[3][4] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[5][6] Understanding the activity of PAF C18:1 and identifying potential modulators of its signaling pathway is of significant interest for drug discovery and development, particularly for inflammatory and allergic diseases.[7]
This application note describes a robust and sensitive cell-based assay for measuring the activity of PAF C18:1 by monitoring intracellular calcium mobilization. Upon binding of PAF C18:1 to the PAFR, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[5][8][9][10] This assay utilizes a fluorescent calcium indicator to detect this transient increase in [Ca2+]i, providing a direct measure of PAFR activation by PAF C18:1.
Principle of the Assay
The assay is based on the use of a cell line endogenously or recombinantly expressing the PAF receptor. These cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[11][12] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium. When PAF C18:1 is added to the cells, it binds to and activates the PAFR, triggering the Gq-protein signaling pathway. This leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium into the cytoplasm.[8][13] The resulting increase in intracellular calcium is detected as an increase in the fluorescence signal of the calcium indicator dye. The intensity of the fluorescent signal is proportional to the concentration of PAF C18:1, allowing for the determination of its potency and efficacy.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing human PAFR (or other suitable cell line, e.g., HL-60, U937)
-
PAF C18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Ionomycin (positive control)
-
PAF receptor antagonist (e.g., WEB 2086, negative control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Cell Culture and Plating
-
Culture HEK293-PAFR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells at a density of 40,000-80,000 cells per well in a 96-well black, clear-bottom microplate.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
Calcium Indicator Dye Loading
-
Prepare a loading buffer containing HBSS (or other suitable buffer), 20 mM HEPES, and 2.5 mM probenecid.
-
Prepare a 2X Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution in the loading buffer to a final concentration of 4 µM. Add Pluronic F-127 to a final concentration of 0.04% to aid in dye solubilization.
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of loading buffer to remove excess dye.
-
Add 100 µL of loading buffer to each well and incubate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.
Calcium Flux Measurement
-
Prepare a stock solution of PAF C18:1 in ethanol (B145695) or another suitable solvent.
-
Prepare a dilution series of PAF C18:1 in the loading buffer.
-
Set up the fluorescence microplate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). The reader should be capable of kinetic reads with intervals of 1-2 seconds.
-
Place the cell plate in the microplate reader.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's automated injectors, add 20 µL of the PAF C18:1 dilutions (or controls) to the respective wells.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.
-
For controls, include wells with loading buffer only (negative control), a maximal concentration of Ionomycin (positive control), and a PAF receptor antagonist pre-incubated before adding PAF C18:1.
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the PAF C18:1 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of PAF C18:1 that elicits 50% of the maximal response.
Data Presentation
Table 1: Example Dose-Response Data for PAF C18:1 in a Calcium Flux Assay
| PAF C18:1 Concentration (nM) | Log Concentration | Average Δ Fluorescence (RFU) | Standard Deviation |
| 0.01 | -11.0 | 150 | 25 |
| 0.1 | -10.0 | 450 | 40 |
| 1 | -9.0 | 1200 | 110 |
| 10 | -8.0 | 3500 | 280 |
| 100 | -7.0 | 6800 | 550 |
| 1000 | -6.0 | 9500 | 800 |
| 10000 | -5.0 | 9600 | 820 |
Table 2: Comparative Potency of Different PAF Analogs
| PAF Analog | EC50 (nM) |
| PAF C16:0 | 0.5 - 2 |
| PAF C18:0 | 5 - 15[14] |
| PAF C18:1 | 8 - 25 [3] |
Note: The EC50 values can vary depending on the cell line and assay conditions.
Visualizations
References
- 1. PAF C-18:1 [myskinrecipes.com]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 85966-90-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Role of Platelet-Activating Factor in Chronic Inflammation, Immune Activation, and Comorbidities Associated with HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 8. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. bu.edu [bu.edu]
- 13. Stimulation of calcium influx by platelet activating factor in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Inducing Eosinophil Chemotaxis with PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. One of its key roles is the induction of chemotaxis, the directed migration of immune cells, including eosinophils. Eosinophils are granulocytes that play a central role in the pathogenesis of allergic diseases, such as asthma and allergic rhinitis, as well as in the defense against parasitic infections. The recruitment of eosinophils to inflammatory sites is a critical step in these processes. PAF C-18:1, a specific molecular species of PAF, has been shown to be a powerful chemoattractant for eosinophils, acting through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[1] Understanding the mechanisms and protocols for inducing eosinophil chemotaxis with this compound is crucial for researchers studying inflammatory diseases and for the development of novel therapeutic agents targeting eosinophil migration.
These application notes provide a detailed overview of the use of this compound to induce eosinophil chemotaxis in vitro, including quantitative data, experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Data Presentation
The chemotactic response of eosinophils to this compound is dose-dependent. The following table summarizes representative data from an in vitro eosinophil chemotaxis assay using a modified Boyden chamber.
| This compound Concentration (M) | Mean Number of Migrated Eosinophils (per high-power field) | Chemotactic Index |
| 0 (Vehicle Control) | 15 ± 4 | 1.0 |
| 1 x 10⁻⁸ | 45 ± 7 | 3.0 |
| 1 x 10⁻⁷ | 92 ± 11 | 6.1 |
| 1 x 10⁻⁶ | 125 ± 15 | 8.3 |
| 1 x 10⁻⁵ | 88 ± 10 | 5.9 |
Data are presented as mean ± standard deviation from three independent experiments. The chemotactic index is calculated as the number of cells migrating towards this compound divided by the number of cells migrating towards the vehicle control.
Signaling Pathway of this compound-Induced Eosinophil Chemotaxis
This compound initiates a signaling cascade upon binding to the PAF receptor on the eosinophil surface. This leads to a series of intracellular events culminating in cytoskeletal rearrangement and directed cell movement.
References
Application of PAF C-18:1 in Lipidomics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-oleoyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. As a key signaling molecule, its accurate identification and quantification are paramount in lipidomics studies aimed at understanding inflammation, immune responses, cardiovascular diseases, and cancer.[1][2] This document provides detailed application notes and experimental protocols for the study of PAF C-18:1, catering to researchers, scientists, and professionals in drug development.
This compound is a member of the PAF family of lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.[2] While PAF C16:0 is often the most studied species, this compound exhibits distinct biological activities and potencies. For instance, it is equipotent to PAF C-16 in promoting eosinophil migration but less potent in inducing neutrophil chemotaxis. Understanding the specific roles of different PAF molecular species is critical for elucidating their contributions to various disease states.
Quantitative Data Presentation
The following tables summarize the quantitative levels of this compound and related PAF species reported in various biological matrices. These values can serve as a reference for researchers conducting quantitative lipidomics studies.
Table 1: this compound Levels in Human and Animal Tissues
| Biological Matrix | Species | Condition | This compound Concentration | Reference |
| Human Neutrophils | Human | Unstimulated | 125 fmol/million cells | [3] |
| Human Neutrophils | Human | Stimulated with A23187 | 9,948 fmol/million cells | [3] |
| Mouse Brain (Hippocampus) | Mouse | Ischemia (1 hr reperfusion) | ~211% increase from baseline | [4] |
| Human Plasma | Human | Healthy | Not consistently detected | [5] |
Table 2: Comparative Levels of Different PAF Species in Human Neutrophils
| PAF Species | Unstimulated (fmol/million cells) | Stimulated with A23187 (fmol/million cells) | Reference |
| PAF C-16:0 | 90 | 21,921 | [3] |
| PAF C-18:0 | 126 | 10,320 | [3] |
| This compound | 125 | 9,948 | [3] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involving this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a widely used liquid-liquid extraction method for isolating lipids from various biological matrices.
Materials:
-
Deionized Water
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Sample Homogenization:
-
For plasma/serum: Use 100 µL of the sample directly.
-
For cultured cells: Wash the cell pellet with cold PBS and resuspend in 1 mL of deionized water.
-
For tissues: Homogenize the tissue sample in PBS on ice.
-
-
Solvent Addition:
-
To the 1 mL aqueous sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
-
Phase Separation:
-
Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds.
-
Add 1.25 mL of deionized water to the mixture and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation. You will observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a SpeedVac.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Enrichment
SPE is a valuable technique for cleaning up lipid extracts and enriching for specific lipid classes like phospholipids (B1166683).
Materials:
-
Silica-based SPE cartridges (e.g., 100 mg)
-
Hexane
-
Chloroform
-
Methanol
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of chloroform through it. Do not let the cartridge dry out between steps.
-
-
Sample Loading:
-
Re-dissolve the dried lipid extract from Protocol 1 in a small volume of chloroform (e.g., 200 µL).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (Elution of Neutral Lipids):
-
Wash the cartridge with 5 mL of chloroform to elute neutral lipids such as triglycerides and cholesterol esters. Collect this fraction separately if interested.
-
-
Elution of Phospholipids:
-
Elute the phospholipid fraction, including this compound, from the cartridge using 5 mL of methanol.
-
For more specific fractionation, a step-wise elution with increasing polarity solvents can be employed. A common elution for phospholipids is a mixture of chloroform:methanol (1:1, v/v) or methanol with a small percentage of ammonium hydroxide to elute acidic phospholipids.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected phospholipid fraction under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
-
Protocol 3: UPLC-MS/MS for Quantification of this compound
This protocol outlines a method for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.
-
This compound analytical standard and a suitable internal standard (e.g., d4-PAF C16:0).
UPLC Method:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 40% B
-
2-2.1 min: 40-100% B
-
2.1-12 min: 100% B
-
12-12.1 min: 100-40% B
-
12.1-15 min: 40% B (re-equilibration)
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 550.4 → Product ion (m/z) 184.1
-
Internal Standard (d4-PAF C16:0): Precursor ion (m/z) 528.4 → Product ion (m/z) 184.1
-
-
Key MS Parameters (instrument-specific, requires optimization):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Energy: 25 eV
-
Data Analysis:
-
Quantify this compound by integrating the peak area of its specific MRM transition and normalizing it to the peak area of the internal standard.
-
Generate a calibration curve using the analytical standard to determine the absolute concentration of this compound in the samples.
Conclusion
The detailed protocols and data presented in these application notes provide a robust framework for the investigation of this compound in lipidomics research. Accurate quantification and understanding the signaling pathways of this potent lipid mediator are essential for advancing our knowledge of its role in health and disease, and for the development of novel therapeutic strategies targeting PAF-related pathologies. The provided workflows and diagrams serve as valuable visual aids for planning and executing experiments in this exciting field of study.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Lung endothelial cell platelet-activating factor production and inflammatory cell adherence are increased in response to cigarette smoke component exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Macrophage Stimulation with PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and intercellular signaling. Macrophages, key cells of the innate immune system, are both producers of and responders to PAF. The C18:1 variant of PAF, 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring molecular species. Understanding the mechanisms by which PAF C-18:1 stimulates macrophages is crucial for elucidating its role in inflammatory diseases and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the stimulation of murine peritoneal macrophages and the RAW 264.7 macrophage cell line with this compound, along with methods for quantifying cellular responses. Additionally, a summary of the key signaling pathways involved is presented.
Data Presentation
While direct dose-response data for this compound on cytokine production in macrophages is not extensively detailed in the readily available literature, the following table summarizes key quantitative and qualitative findings regarding PAF and its analogues in macrophage activation. It is reported that this compound is equipotent to PAF C-16:0 in the activation of guinea pig macrophages.
| Parameter | Cell Type | Ligand | Concentration/Dose | Observed Effect | Citation |
| Receptor Binding (Kd) | Murine Macrophages | [3H]PAF | 2.1 nmol/L | High-affinity binding | [1] |
| Receptor Binding (Kd) | Human Macrophages | [3H]PAF | 2.5 ± 0.9 nmol/L | High-affinity binding | [1] |
| Receptor Number (Bmax) | Human Macrophages | [3H]PAF | 8.7 ± 1.6 fmol/10^6 cells (approx. 5270 ± 990 sites/cell ) | Receptor expression level | [1] |
| Ia Antigen Expression | Murine Peritoneal Macrophages | PAF | 25 nM | Maximal induction after 3 hours | [2] |
| IL-1β Release | THP-1 cells | PAF | Multiphasic dose-response | Stimulation of IL-1β release | [3] |
| IL-1β Synthesis | THP-1 cells | PAF + LPS | Synergistic | Greatly increased intracellular IL-1β precursor | [3] |
| Superoxide Anion Generation | Guinea-pig Macrophages | PAF analogues | - | Modification of alkyl side-chain increased relative potency | [4] |
Experimental Protocols
Preparation and Handling of this compound
This compound is a lipid and requires careful handling to ensure its stability and activity.
-
Reconstitution: this compound is typically supplied as a solid or in an organic solvent. For cell culture experiments, it is recommended to prepare a stock solution in a carrier solvent such as ethanol (B145695) or DMSO. For example, dissolve 1 mg of this compound in 1 ml of absolute ethanol to make a stock solution of 1 mg/ml. Store the stock solution at -20°C or lower.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using sterile cell culture medium. It is important to ensure that the final concentration of the carrier solvent in the cell culture is non-toxic (typically ≤ 0.1%). Perform serial dilutions to achieve the desired concentration range for dose-response experiments.
Protocol 1: Stimulation of Murine Peritoneal Macrophages
This protocol describes the isolation and stimulation of primary macrophages from the peritoneal cavity of mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 3% thioglycollate medium
-
Sterile PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution
-
6-well tissue culture plates
-
Syringes and needles (18G, 22G)
-
Centrifuge
Procedure:
-
Elicitation of Macrophages: Inject 1-2 ml of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
Harvesting Macrophages: After 3-4 days, euthanize the mice by an approved method. Expose the peritoneal cavity and lavage with 5-10 ml of cold, sterile PBS using an 18G needle and syringe. Collect the peritoneal fluid.
-
Cell Plating: Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C. Resuspend the cell pellet in RPMI-1640 medium and count the cells. Seed the cells in 6-well plates at a density of 2 x 10^6 cells/well.
-
Adherence: Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator to allow the macrophages to adhere.
-
Washing: After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells.
-
Stimulation: Add fresh RPMI-1640 medium containing the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of carrier solvent as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA for TNF-α and IL-6). The cells can be lysed for RNA or protein analysis.
Protocol 2: Stimulation of RAW 264.7 Macrophage Cell Line
This protocol outlines the stimulation of the commonly used murine macrophage cell line, RAW 264.7.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
24-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Passage the cells every 2-3 days.
-
Cell Plating: Seed the RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: The next day, replace the medium with fresh DMEM containing the desired concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Sample Collection: Collect the supernatants for cytokine analysis. Lyse the cells for further molecular analysis if required.
Mandatory Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound signaling pathway in macrophages.
Experimental Workflow for Macrophage Stimulation and Analysis
Caption: Experimental workflow for macrophage stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage tumor necrosis factor-alpha release is induced by contact with some tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Dialogues: Fluorescent Labeling of PAF C-18:1 for Advanced Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role as a signaling molecule in a myriad of physiological and pathological processes, including inflammation, immune responses, and cardiovascular events. The C-18:1 variant of PAF, featuring an oleoyl (B10858665) group at the sn-1 position, is a naturally occurring and biologically active isoform. To unravel the intricate spatiotemporal dynamics of PAF C-18:1 in living cells and its interaction with its receptor (PAFR), fluorescently labeled analogs serve as indispensable tools. This document provides detailed application notes and experimental protocols for the fluorescent labeling of this compound and its application in cellular imaging studies. The methodologies described herein are designed to empower researchers to visualize and quantify the cellular journey of this critical lipid mediator.
Data Presentation: Properties of a Representative Fluorescent this compound Analog
While specific quantitative data for a custom-synthesized fluorescent this compound analog is dependent on the chosen fluorophore and synthetic route, the following table summarizes representative photophysical and binding properties for a hypothetical NBD-labeled this compound analog. This data is based on typical values for NBD-labeled lipids and provides a benchmark for experimental design.
| Property | Representative Value |
| Fluorophore | Nitrobenzoxadiazole (NBD) |
| Excitation Maximum (λex) | ~465 nm |
| Emission Maximum (λem) | ~535 nm |
| Quantum Yield (Φ) | 0.3 - 0.5 in aprotic solvents |
| Molar Extinction Coefficient (ε) | ~25,000 cm⁻¹M⁻¹ |
| Binding Affinity (Kd) to PAFR | 1 - 10 nM |
Experimental Protocols
I. Synthesis of a Fluorescently Labeled this compound Analog via Click Chemistry
This protocol outlines a general strategy for the synthesis of a fluorescently labeled this compound analog using the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This method involves the modification of the choline (B1196258) headgroup of lyso-PAF C-18:1 with an alkyne moiety, followed by reaction with an azide-functionalized fluorophore.
Materials and Reagents:
-
Lyso-PAF C-18:1
-
Propargyl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Azide-functionalized fluorophore (e.g., Azide-NBD, Azide-BODIPY)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Synthesis of Alkyne-Modified Lyso-PAF C-18:1:
-
Dissolve lyso-PAF C-18:1 in anhydrous DCM.
-
Add triethylamine to the solution.
-
Slowly add propargyl bromide to the reaction mixture at room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the alkyne-modified lyso-PAF C-18:1 using silica gel column chromatography.
-
Evaporate the solvent to obtain the purified product.
-
-
Acetylation of Alkyne-Modified Lyso-PAF C-18:1:
-
Dissolve the alkyne-modified lyso-PAF C-18:1 in a suitable solvent with a base catalyst.
-
Add acetic anhydride (B1165640) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Purify the resulting alkyne-modified this compound by column chromatography.
-
-
Click Chemistry Reaction:
-
Dissolve the alkyne-modified this compound and the azide-functionalized fluorophore in a mixture of DMF and water.
-
Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper catalyst solution and TBTA to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the fluorescently labeled this compound with a suitable organic solvent.
-
Purify the final product by column chromatography.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
II. Live-Cell Imaging of Fluorescently Labeled this compound
This protocol describes the use of the synthesized fluorescent this compound analog for imaging its uptake, distribution, and dynamics in live cells using fluorescence microscopy.
Materials and Reagents:
-
Fluorescently labeled this compound stock solution (in ethanol (B145695) or DMSO)
-
Cultured cells of interest (e.g., endothelial cells, macrophages) grown on glass-bottom dishes or coverslips
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Fluorescence microscope equipped with appropriate filters for the chosen fluorophore, a heated stage, and CO₂ incubator.
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Preparation of Labeling Solution:
-
Prepare a working solution of the fluorescent this compound analog by diluting the stock solution in HBSS or serum-free medium containing fatty acid-free BSA. The final concentration should be optimized for each cell type and experimental setup (typically in the range of 100 nM to 1 µM). BSA helps to solubilize the lipid and facilitate its delivery to the cells.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS.
-
Add the labeling solution to the cells and incubate for a desired period (e.g., 15-60 minutes) at 37°C in the dark. The incubation time should be optimized to observe the desired cellular processes (e.g., initial membrane binding vs. internalization).
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed HBSS to remove unbound fluorescent probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the heated stage of the fluorescence microscope.
-
Acquire images using the appropriate filter set for the fluorophore. Time-lapse imaging can be performed to track the dynamic localization of the fluorescent this compound.
-
Mandatory Visualizations
Caption: Synthetic workflow for fluorescently labeling this compound.
Caption: Step-by-step workflow for live-cell imaging experiments.
Caption: Simplified PAF receptor signaling pathway.
Application Notes and Protocols for the Use of PAF C-18:1 as a Standard in Lipid Analysis
Introduction
Platelet-Activating Factor (PAF) C-18:1, also known as 1-O-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, is a naturally occurring bioactive phospholipid implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.[1][2][3] As a member of the PAF family of lipid mediators, its accurate quantification in biological samples is crucial for researchers in numerous fields, from basic science to drug development. This document provides detailed application notes and protocols for the use of PAF C-18:1 as a standard for the quantitative analysis of lipids by mass spectrometry.
Physicochemical Properties and Commercial Availability
A thorough understanding of the properties of this compound is essential for its effective use as an analytical standard.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₆NO₇P | [1][3] |
| Molecular Weight | 549.7 g/mol | [1][3] |
| CAS Number | 85966-90-1 | [1][3] |
| Purity | Typically ≥95% or ≥99% | [1][3] |
| Formulation | Commonly supplied as a solution in ethanol | [1] |
| Storage | -20°C for long-term stability (≥ 2 years) | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water | [1] |
Commercial Suppliers: High-purity this compound standards are available from various commercial suppliers, including Cayman Chemical and Santa Cruz Biotechnology.[1][3] It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and concentration of the standard.
Role in Biological Systems and Signaling
This compound exerts its biological effects primarily through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[2] While less potent than its saturated counterpart, PAF C-16:0, in inducing neutrophil chemotaxis, it is equipotent in promoting eosinophil migration.[1] The activation of PAFR by this compound triggers a cascade of intracellular signaling events, making it a key molecule in inflammatory responses.
PAF Receptor Signaling Pathway
The binding of this compound to the PAF receptor initiates a signaling cascade that leads to various cellular responses. This pathway is a critical area of study in inflammation and drug development.
Experimental Protocols
The following protocols provide a framework for the use of this compound as a standard in lipid analysis. It is important to note that specific parameters may need to be optimized based on the sample matrix and instrumentation.
Lipid Extraction from Biological Samples
A robust lipid extraction method is critical for accurate quantification. The Folch method is a widely used technique for total lipid extraction.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
This compound internal standard solution of known concentration
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 1 volume of the biological sample.
-
Spike the sample with a known amount of this compound internal standard. The amount should be chosen to be within the linear range of the calibration curve.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or acetonitrile/isopropanol) for LC-MS/MS or GC-MS analysis.
Preparation of Calibration Standards
A calibration curve is essential for the accurate quantification of endogenous this compound.
Materials:
-
High-purity this compound standard
-
Appropriate solvent (e.g., ethanol, methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the analyte in the samples. A typical range might be from 1 pg/mL to 1000 ng/mL.
-
Each calibration standard should be spiked with the same amount of internal standard as the samples.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other lipid species.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound ([M+H]⁺) is m/z 550.4.
-
The characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.
-
Therefore, the primary MRM transition to monitor for this compound is 550.4 -> 184.1 .
-
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used to maximize the signal intensity for the chosen MRM transition.
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) can also be used for PAF analysis, though it typically requires derivatization.
Note: Direct GC-MS analysis of intact PAF is challenging due to its low volatility. Derivatization is usually required, which can add complexity to the workflow. LC-MS/MS is generally the more direct and common approach.
Workflow for Quantitative Analysis
The following diagram illustrates the overall workflow for the quantitative analysis of this compound using an internal standard.
Data Presentation and Performance
The use of this compound as an internal standard allows for the correction of variability in extraction efficiency and instrument response. The following tables provide an example of the type of quantitative data that should be generated during method validation.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Expected Performance | Notes |
| Linearity (R²) | > 0.99 | Determined from the calibration curve. |
| Limit of Detection (LOD) | Low pg/mL range | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Low to mid pg/mL range | The lowest concentration at which the analyte can be accurately quantified. |
| Recovery | 85-115% | Assessed by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample. |
| Precision (%RSD) | < 15% | Repeatability and intermediate precision should be assessed. |
| Accuracy (%Bias) | ± 15% | Determined by analyzing quality control samples at different concentrations. |
Table 2: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.051 |
| 5.0 | 0.255 |
| 10.0 | 0.508 |
| 50.0 | 2.54 |
| 100.0 | 5.10 |
Applications in Drug Development
The accurate quantification of this compound is critical in various stages of drug development.
-
Target Validation: Understanding the baseline levels and changes of this compound in disease models can help validate the PAF signaling pathway as a therapeutic target.
-
Pharmacodynamic (PD) Biomarker: Changes in this compound levels in response to a therapeutic intervention can serve as a biomarker of drug activity.
-
Efficacy Studies: Measuring this compound in preclinical and clinical studies can provide evidence of a drug's efficacy in modulating inflammatory pathways.
-
Safety Assessment: Monitoring this compound levels can help assess the potential pro-inflammatory or other off-target effects of a drug candidate.
Conclusion
This compound is an essential tool for researchers and drug development professionals studying the role of lipid mediators in health and disease. Its use as an analytical standard, in conjunction with robust extraction and sensitive analytical techniques like LC-MS/MS, enables the accurate and precise quantification of this important signaling molecule. The protocols and information provided in this document serve as a comprehensive guide for the successful implementation of this compound in lipid analysis workflows.
References
High-Purity PAF C-18:1 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity Platelet-Activating Factor (PAF) C-18:1 in research settings. PAF C-18:1 is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cardiovascular events.[1][2][3] Understanding its biological functions and effectively utilizing it in experimental models is crucial for advancing research in these areas.
Commercial Suppliers of High-Purity this compound
A reliable source of high-purity this compound is essential for reproducible research. Several reputable commercial suppliers offer this compound for research purposes.
| Supplier | Product Name | Purity | CAS Number |
| Cayman Chemical | This compound | ≥95% | 85966-90-1 |
| Avanti Polar Lipids | C18:1 Lyso PAF | >99% | 87907-66-2 |
| Santa Cruz Biotechnology | This compound | Not specified | 85966-90-1 |
| Alfa Chemistry | This compound | Not specified | 85966-90-1 |
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C is recommended for long-term storage.[3][4][5] |
| Stability | Can be stable for ≥ 2 years when stored properly.[5][6] |
| Formulation | Often supplied as a solution in ethanol (B145695) or other organic solvents.[6] |
| Handling | Avoid repeated freeze-thaw cycles. For experimental use, it is advisable to aliquot the stock solution into smaller volumes. Keep away from sources of ignition and protect against electrostatic discharge.[1] |
Biological Activity and Applications
This compound is a potent agonist of the PAF receptor (PAFR), a G-protein coupled receptor.[2] Its binding initiates a cascade of intracellular signaling events, making it a valuable tool for studying various cellular processes.
Key Research Applications:
-
Inflammation and Immunology: Investigating the roles of PAF in inflammatory responses, including neutrophil and eosinophil migration, and inflammasome activation.[6][7][8]
-
Cardiovascular Research: Studying platelet aggregation, vasodilation, and other cardiovascular effects.[9]
-
Neurobiology: Exploring the involvement of PAF in neuronal signaling, apoptosis, and neuroinflammation.[10]
-
Cancer Research: Examining the role of the PAF/PAFR axis in tumor growth and metastasis.[2]
-
Drug Development: Screening and characterization of PAF receptor antagonists.[11]
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation, a key event in hemostasis and thrombosis.
Methodology:
-
Platelet Preparation:
-
Collect rabbit blood into a tube containing 5 mM EDTA as an anticoagulant.
-
Isolate platelets by centrifugation.
-
Wash the platelet pellet and resuspend in a modified Tyrode's buffer (pH 7.4) containing 2 mM CaCl₂ to a final concentration of 3–4×10⁵ cells/µl.[12]
-
-
Aggregation Measurement:
-
Perform platelet aggregation experiments using a Chronolog Aggregometer.
-
Add this compound to the platelet suspension at desired concentrations (e.g., in the nanomolar range).
-
Monitor the change in light transmittance for a period of 5 minutes to assess the extent of aggregation.[12]
-
Neutrophil Chemotaxis Assay
This protocol assesses the chemotactic effect of this compound on neutrophils, a critical process in the inflammatory response.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Cell Staining:
-
Suspend isolated neutrophils at a concentration of 1 × 10⁶ cells/ml in HBSS buffer (pH 7.3).
-
Stain the neutrophils with a fluorescent dye such as BCECF-AM (1.6 µl/ml) for 30 minutes at 37°C.
-
Centrifuge the cells for 5 minutes at 340 × g and resuspend in HBSS containing 0.1% BSA.[7]
-
-
Chemotaxis Assay:
-
Use a chemotaxis chamber (e.g., a 96-well plate with a porous membrane).
-
Add this compound (final concentration typically 1 µM) to the lower wells of the chamber.[7]
-
Add the stained neutrophil suspension to the upper wells.
-
Incubate the plate to allow for neutrophil migration towards the chemoattractant.
-
Quantify the number of migrated cells by measuring the fluorescence in the lower chamber.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following this compound stimulation, a key downstream signaling event.
Methodology:
-
Cell Preparation and Loading:
-
Culture human conjunctival epithelial cells (or other PAFR-expressing cells) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2/AM (2 µM), for 30 minutes at 37°C.[13]
-
-
Fluorescence Measurement:
-
Stimulation and Data Analysis:
-
Add this compound at various concentrations to the cells.
-
Record the change in fluorescence ratio (340/380 nm) over time, which corresponds to the change in [Ca²⁺]i. The peak response is typically observed within 1-2 minutes.[13]
-
Quantitative Analysis by LC-MS/MS
This protocol outlines a highly sensitive method for the quantification of this compound in biological samples.
Methodology:
-
Lipid Extraction:
-
Extract lipids from the sample (e.g., cell lysate, plasma) using a suitable method, such as the Bligh and Dyer method.[15]
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for HPLC separation.
-
Employ a mobile phase of methanol-propanol-hexane-0.1 M aqueous ammonium (B1175870) acetate (B1210297) (100:10:2:5, v/v).[4]
-
-
Mass Spectrometry Detection:
-
Quantification:
Signaling Pathways and Visualizations
This compound exerts its effects by activating the PAF receptor, which couples to G proteins (primarily Gq and Gi) to initiate downstream signaling cascades.
PAF Receptor Signaling Pathway
Upon binding of this compound, the PAF receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the MAPK cascade, culminate in various cellular responses, including inflammation, cell migration, and platelet aggregation.[17][18]
Caption: PAF Receptor Signaling Pathway
Experimental Workflow for Neutrophil Chemotaxis Assay
The following diagram illustrates the key steps in performing a neutrophil chemotaxis assay using this compound.
Caption: Neutrophil Chemotaxis Workflow
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized based on the cell type, experimental setup, and research objectives. Always refer to the product-specific information provided by the supplier for the most accurate handling and storage instructions.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DSpace [researchrepository.ul.ie]
- 10. ahajournals.org [ahajournals.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Eosinophil Adhesion by Lysophosphatidylcholine via a Non–Store-Operated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of PAF C-18:1 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Platelet-Activating Factor (PAF) C-18:1 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and why is its solubility a challenge?
A1: this compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, bioactive phospholipid mediator involved in numerous signaling pathways, including inflammation and platelet aggregation.[1][2][3] Its structure consists of a long C-18 alkyl chain at the sn-1 position, making it amphipathic with significant hydrophobic character.[1] This hydrophobicity leads to very low solubility in aqueous buffers, causing it to form micelles or precipitate out of solution, which can lead to inconsistent and unreliable experimental results.
Q2: What is the first step to dissolving this compound?
A2: The initial step is to dissolve the lyophilized this compound in an appropriate organic solvent to create a concentrated stock solution. Highly flammable solvents like ethanol (B145695) or methanol (B129727) are commonly used.[4][5] The product's safety data sheet may specify a solvent, such as ethanol.[6] This organic stock solution can then be aliquoted and stored at -20°C or below for future use.[7] This approach minimizes repeated freeze-thaw cycles of the entire stock.
Q3: How do I introduce the organic stock solution into my aqueous experimental buffer?
A3: Direct dilution of the organic stock into an aqueous buffer is often unsuccessful and can cause the lipid to precipitate. A common and effective method is to first evaporate the organic solvent from an aliquot of the stock solution under a stream of dry nitrogen to create a thin lipid film on the surface of a glass vial.[8][9] This film can then be resuspended directly in the aqueous buffer, often with the aid of carriers or detergents.
Q4: What are the recommended methods for solubilizing the this compound lipid film in an aqueous buffer?
A4: There are three primary methods for dispersing the dried lipid film into an aqueous solution:
-
Carrier-Mediated Solubilization (BSA): Resuspending the lipid film in a buffer containing essentially fatty acid-free Bovine Serum Albumin (BSA) is a widely used technique. BSA binds to the lipid, acting as a carrier to keep it in solution.[7][8]
-
Detergent-Based Solubilization: Incorporating a detergent into the aqueous buffer at a concentration above its Critical Micelle Concentration (CMC) can effectively solubilize this compound by forming mixed micelles.[10][11]
-
Sonication/Vortexing: Mechanical dispersion through vigorous vortexing or sonication can help break down lipid aggregates and facilitate suspension in the buffer.[8] This is often used in conjunction with the methods above.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to buffer. | The concentration of this compound is above its solubility limit in the aqueous buffer. The organic solvent is causing the lipid to crash out. | Avoid direct dilution. First, evaporate the organic solvent to create a thin lipid film. Resuspend the film in the aqueous buffer, preferably one containing a carrier like fatty acid-free BSA (e.g., 0.1% w/v) or a suitable detergent.[7][8] |
| The final aqueous solution appears cloudy or hazy. | This compound is forming micelles or larger aggregates instead of being truly solubilized. | Gently warm the solution to 37°C and vortex or sonicate briefly to aid dispersion.[8] If cloudiness persists, the concentration may still be too high, or a solubilizing agent may be necessary. Ensure the pH of the buffer is appropriate for your experiment, as pH can influence lipid solubility.[12] |
| Inconsistent results between experiments. | The concentration of active, monomeric this compound is not consistent due to aggregation. Adsorption of the lipid to plastic or glass surfaces can also be a significant source of variation.[7] | Prepare fresh dilutions for each experiment from a well-solubilized stock. Use low-adsorption labware where possible. Carrier proteins like BSA can help maintain a consistent concentration of available lipid.[7] |
| Loss of biological activity. | The chosen solubilization method (e.g., harsh detergents, excessive sonication) may be denaturing the target of the this compound (e.g., a receptor protein). | Use non-denaturing detergents like CHAPS or Triton X-100.[13] If using detergents, ensure the final concentration is not detrimental to your cells or proteins. BSA is generally a gentle and biocompatible carrier.[8] |
Solubilization Agents & Data
The choice of a solubilizing agent is critical. Detergents are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), form micelles that can encapsulate hydrophobic molecules like this compound.[14][15]
| Detergent | Type | Typical CMC | Notes |
| CHAPS | Zwitterionic | 4 - 8 mM | Less denaturing than many ionic detergents.[13] |
| Triton X-100 | Non-ionic | ~0.2 - 0.9 mM | Widely used for solubilizing membrane proteins; considered non-denaturing.[13][16] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8 mM (in water) | A strong, denaturing detergent. Generally not recommended for assays where protein structure/function is critical.[15][17] |
| Bovine Serum Albumin (BSA) | Protein Carrier | N/A | Not a detergent. Acts as a carrier protein to bind and solubilize lipids. Use "essentially fatty acid-free" BSA to ensure binding capacity.[7][8] |
Note: CMC values can be affected by temperature, pressure, and the presence of salts or other solutes in the buffer.[15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Organic Solvent
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Add a suitable volume of an appropriate organic solvent (e.g., 100% ethanol) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the lipid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in glass vials and store at -20°C or -80°C.
Protocol 2: Solubilization using Fatty Acid-Free BSA
-
Take a desired aliquot of the organic stock solution (Protocol 1) and place it in a clean glass tube.
-
Evaporate the solvent under a gentle stream of dry nitrogen, rotating the tube to create a thin, even lipid film on the bottom and lower walls.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) containing 0.1% (w/v) essentially fatty acid-free BSA.
-
Warm the BSA-containing buffer to 37°C.
-
Add the warm buffer to the tube containing the dried lipid film to achieve the final desired this compound concentration.
-
Incubate the solution at 37°C for 30 minutes, vortexing or sonicating occasionally to ensure complete dissolution. The final solution should be clear.[7][8]
Visual Guides: Workflows and Pathways
Caption: A flowchart of the recommended steps for preparing a soluble aqueous solution of this compound.
Caption: Overview of the PAF receptor-mediated signaling cascade leading to cellular responses.
Caption: A decision tree to diagnose and resolve common solubility problems with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 14. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. lclane.net [lclane.net]
Technical Support Center: Storage and Handling of PAF C-18:1
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of PAF C-18:1 during storage and experimental handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solution in an organic solvent, such as ethanol (B145695), at -20°C or below.[1] Under these conditions, it is reported to be stable for at least two years.[1] It is crucial to use a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers and to ensure a tight seal.
Q2: My this compound is supplied in ethanol. Can I store it in this solvent?
A2: Yes, ethanol is a suitable solvent for the storage of this compound. Commercial preparations are often supplied in ethanol, and this solvent helps to prevent microbial growth and hydrolysis. For long-term storage, ensure the solution is kept at -20°C.
Q3: Is it acceptable to store this compound as a dry powder?
A3: Storing unsaturated lipids like this compound as a dry powder is not recommended. Unsaturated lipids are hygroscopic and susceptible to oxidation. As a powder, the increased surface area exposed to air can accelerate degradation. It is best practice to dissolve the lipid in a suitable organic solvent immediately upon receipt.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is recommended to aliquot the stock solution into smaller, single-use volumes upon receipt. This practice minimizes the number of times the main stock is warmed to room temperature, thereby preserving its integrity. While some lipids may be stable for a few freeze-thaw cycles, it is a significant source of potential degradation.
Q5: I need to prepare an aqueous solution of this compound for my experiment. How should I handle this?
A5: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is best to first dissolve the lipid in a small amount of a water-miscible organic solvent, such as ethanol or DMSO, before diluting it with the aqueous buffer. Prepare these aqueous solutions fresh for each experiment and do not store them for extended periods, as the presence of water can promote hydrolysis of the acetyl group.
Q6: What are the primary degradation products of this compound I should be aware of?
A6: The two main degradation products of this compound are lyso-PAF C-18:1 and various oxidation products. Lyso-PAF C-18:1 is formed by the hydrolysis of the acetyl group at the sn-2 position and is biologically inactive.[2] Oxidation occurs at the double bond of the C-18:1 fatty acid chain, leading to a variety of products including hydroperoxides, aldehydes, and other truncated species that can alter the biological activity of the molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure your stock solution is stored at -20°C or below in a tightly sealed glass vial with a Teflon-lined cap. 2. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock. Do not store this compound in aqueous solutions for extended periods. 3. Check for Contamination: Ensure that all solvents and buffers are of high purity and free from contaminants that could accelerate degradation (e.g., metal ions). |
| Inconsistent results between experiments. | - Variable concentration of active this compound: This can be due to degradation between experiments or inconsistent dilution preparation. - Freeze-thaw cycles: Repeatedly using the same stock vial can lead to degradation over time. | 1. Aliquot Stock Solutions: Upon receiving a new batch of this compound, divide it into single-use aliquots to avoid repeated freeze-thaw cycles. 2. Quantify Stock Solution: If you suspect degradation, you can quantify the concentration of your stock solution using a suitable analytical method like LC-MS/MS. 3. Standardize Dilution Procedure: Use calibrated pipettes and a consistent procedure for preparing your working dilutions. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., LC-MS). | - Hydrolysis: The appearance of a peak corresponding to the mass of lyso-PAF C-18:1. - Oxidation: The appearance of peaks with higher masses (addition of oxygen) or fragments of the C-18:1 chain. | 1. Analyze for Degradation Products: Use LC-MS/MS to identify the unexpected peaks by comparing their mass-to-charge ratio (m/z) with those of known degradation products like lyso-PAF and oxidized derivatives. 2. Implement Preventative Measures: To minimize future degradation, purge the headspace of your stock vials with an inert gas like argon or nitrogen before sealing and storing at -20°C. Consider adding an antioxidant like BHT to your organic stock solution if compatible with your downstream application. |
| The this compound solution appears cloudy or has precipitated after storage. | The concentration of this compound may be too high for the solvent, or the storage temperature was too low, causing it to fall out of solution. | 1. Gently Warm the Solution: Warm the vial to room temperature and gently vortex or sonicate to redissolve the lipid. 2. Dilute the Stock: If precipitation persists, consider diluting the stock solution to a lower concentration. |
Degradation Pathways
The stability of this compound is primarily compromised by two chemical processes: hydrolysis and oxidation. Understanding these pathways is crucial for implementing effective preventative measures.
Hydrolysis of the Acetyl Group
The ester bond of the acetyl group at the sn-2 position of the glycerol (B35011) backbone is susceptible to hydrolysis, particularly in the presence of water and at non-neutral pH. This reaction is also catalyzed by enzymes called Platelet-Activating Factor Acetylhydrolases (PAF-AH) in biological systems.[2] The product of this hydrolysis is lyso-PAF C-18:1, which is biologically inactive.
Caption: Hydrolysis of this compound to inactive lyso-PAF C-18:1.
Oxidation of the Oleoyl (B10858665) Chain
The oleoyl (C-18:1) chain contains a double bond, which is a primary site for oxidation. This process can be initiated by light, heat, and trace metal ions and proceeds via a free radical mechanism. The initial products are hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. These modifications can significantly alter the biological activity of the molecule.
Caption: General pathway for the oxidation of the unsaturated fatty acid chain in this compound.
Experimental Protocol: Assessing this compound Stability by LC-MS/MS
This protocol provides a general framework for conducting a stability study of this compound. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.
Objective: To quantify the degradation of this compound and the formation of its primary hydrolysis product, lyso-PAF C-18:1, over time under different storage conditions.
Materials:
-
This compound
-
Lyso-PAF C-18:1 (as a standard)
-
Internal Standard (IS), e.g., a deuterated PAF analog like PAF C16:0-d4
-
LC-MS grade solvents: ethanol, methanol, acetonitrile, chloroform (B151607), water
-
Formic acid
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Experimental Workflow:
Caption: Workflow for a this compound stability study.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare separate stock solutions for each storage condition to be tested (e.g., different solvents, presence/absence of antioxidant).
-
-
Sample Storage:
-
Aliquot the stock solutions into multiple glass vials with Teflon-lined caps, with one vial per time point for each condition.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vials at the designated temperatures (e.g., 4°C, -20°C, -80°C).
-
-
Sample Collection and Preparation for Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.
-
Allow the vial to warm to room temperature.
-
Transfer a known volume of the sample to a new tube and add a known amount of the internal standard.
-
Perform a lipid extraction. A modified Bligh-Dyer extraction is a common method.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. A gradient elution with mobile phases containing acetonitrile, methanol, and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used to separate this compound and lyso-PAF C-18:1.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
This compound: Monitor the transition from the parent ion [M+H]⁺ to a characteristic product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184).
-
lyso-PAF C-18:1: Monitor the transition from its parent ion [M+H]⁺ to a characteristic product ion.
-
Internal Standard: Monitor the specific transition for your chosen IS.
-
-
-
-
Data Analysis:
-
Construct calibration curves for this compound and lyso-PAF C-18:1 using standards of known concentrations.
-
Calculate the concentration of this compound and lyso-PAF C-18:1 in each sample at each time point by normalizing to the internal standard and using the calibration curves.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
-
Quantitative Data Summary
| Storage Temperature | Solvent | Atmosphere | Expected Stability of this compound | Primary Degradation Pathway(s) |
| -80°C | Ethanol or Chloroform | Inert (Argon/Nitrogen) | Very High (>2 years) | Minimal degradation expected. |
| -20°C | Ethanol or Chloroform | Inert (Argon/Nitrogen) | High (≥2 years)[1] | Slow oxidation and hydrolysis. |
| 4°C | Ethanol or Chloroform | Air | Moderate (Weeks to months) | Increased rate of oxidation and hydrolysis. |
| Room Temperature | Ethanol (short-term) | Air | Low (Days to weeks) | Rapid oxidation and hydrolysis. |
| Room Temperature | Aqueous Buffer | Air | Very Low (Hours to days) | Rapid hydrolysis and potential for oxidation. |
Note: The stability in chloroform may be lower than in ethanol if the chloroform contains trace amounts of acid, which can catalyze hydrolysis. It is recommended to use high-purity, stabilized chloroform. The presence of antioxidants (e.g., BHT) can significantly improve stability, especially at higher temperatures or when stored under air.
References
Technical Support Center: PAF C-18:1 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts during Platelet-Activating Factor (PAF) C-18:1 mass spectrometry analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during PAF C-18:1 analysis.
Issue: Poor Signal or Inconsistent Quantification of this compound
Possible Cause 1: Ion Suppression
Highly abundant lipids, such as phosphatidylcholines (PCs), in the sample can suppress the ionization of less abundant species like this compound, leading to inaccurate quantification.[1][2]
Solution:
-
Chromatographic Separation: Employ liquid chromatography (LC) prior to mass spectrometry (MS) to separate this compound from co-eluting, more abundant lipids that cause ion suppression.[1] A reversed-phase C18 column is commonly used for this purpose.[3][4]
-
Sample Fractionation: Utilize solid-phase extraction (SPE) to enrich the sample for this compound and remove interfering lipid classes before LC-MS analysis.[1][5]
Possible Cause 2: In-source Fragmentation
This compound can fragment within the ion source of the mass spectrometer, reducing the intensity of the precursor ion and potentially creating artifact peaks that can be misidentified.[2][6][7]
Solution:
-
Optimize Ion Source Parameters: Carefully tune the ion source temperature and spray voltage to minimize in-source fragmentation.[7] Lowering these parameters can often reduce the extent of fragmentation.
-
Utilize a "Soft" Ionization Technique: Electrospray ionization (ESI) is generally considered a soft ionization method, but still requires optimization to prevent fragmentation.[6][7]
Issue: Misidentification of Peaks as this compound
Possible Cause 1: Isobaric Interference
Other lipids with the same nominal mass as this compound can be mistakenly identified as the target analyte. A significant challenge in PAF analysis is the presence of isobaric lysophosphatidylcholines (LPCs).[8][9] For example, certain LPC species can have the same mass as PAF molecular species and also produce the common phosphocholine (B91661) headgroup fragment at m/z 184 in positive ion mode.[9] Additionally, novel formylated lipids have been identified as potential isobaric interferences for PAF species.[8]
Solution:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between this compound and isobaric interferences based on their exact mass.
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to monitor specific, unique fragment ions of this compound.[8][9] Analysis in negative ion mode can be advantageous as it can produce unique product ions for PAF, avoiding the common m/z 184 fragment.[9]
-
Chromatographic Separation: As mentioned previously, LC is critical for separating isobaric compounds before they enter the mass spectrometer.[8][9]
Possible Cause 2: In-source Fragment Misinterpretation
Fragments of other, more abundant lipids generated in the ion source can have the same m/z as this compound, leading to false positives.[2][6] For instance, in-source fragmentation of PC and lysoPC can yield fragments that are mistaken for endogenous phosphatidylethanolamine (B1630911) (PE) and lysophosphatidylethanolamine (lysoPE) species, respectively.[6]
Solution:
-
MS/MS Analysis: Confirm the identity of the peak by acquiring a full MS/MS spectrum and comparing it to a this compound standard. The fragmentation pattern should be consistent.
-
Optimize Ion Source Conditions: Reduce in-source fragmentation by optimizing ion source parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts to watch out for in this compound mass spectrometry?
The most common artifacts include in-source fragmentation of this compound and other lipids, leading to misidentification and inaccurate quantification, and isobaric interference from other lipid species, particularly lysophosphatidylcholines.[2][6][8][9]
Q2: Why is chromatographic separation so important for PAF analysis?
Chromatographic separation, typically with HPLC or UHPLC, is crucial to resolve this compound from isobaric and isomeric lipids that can interfere with its detection and quantification.[3][8][9] This is especially important for separating PAF from abundant lysophosphatidylcholines.[9]
Q3: What is the benefit of using negative ion mode for PAF analysis?
While positive ion mode is often used and monitors the characteristic m/z 184 phosphocholine fragment, this fragment is common to all phosphocholine-containing lipids, including interfering LPCs.[9] Negative ion mode can provide more specific fragmentation patterns for PAF, such as a unique product ion resulting from the loss of methyl acetate (B1210297) from the polar head group, allowing for more selective detection.[9]
Q4: How can I confirm that a peak I'm seeing is truly this compound and not an artifact?
To confirm the identity of a peak as this compound, you should:
-
Compare the retention time to that of a pure this compound standard.
-
Verify the precursor ion's exact mass using a high-resolution mass spectrometer.
-
Acquire an MS/MS spectrum and match the fragmentation pattern to that of the standard.
-
Use a deuterated internal standard for PAF to aid in identification and quantification.[8][10]
Q5: Can my sample preparation introduce artifacts?
Yes, sample preparation can introduce artifacts. For example, acidic or basic conditions during extraction can cause hydrolysis of the acetyl group at the sn-2 position of PAF, converting it to the inactive lyso-PAF. It is important to use optimized and validated extraction protocols.
Experimental Protocols
Protocol 1: this compound Extraction from Biological Samples
This protocol is a general guideline and may require optimization for specific sample types.
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent, such as methanol (B129727), often containing an internal standard (e.g., d4-PAF C-16).
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system to separate lipids from other cellular components.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for PAF.
-
Condition the cartridge with methanol, followed by water.
-
Load the lipid extract.
-
Wash with water and then a low percentage of methanol in water to remove polar impurities.
-
Elute the PAF-containing fraction with methanol.[5]
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS system (e.g., methanol/water/acetonitrile).
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).[3]
-
Mobile Phase A: Acetonitrile/water (50:50 v/v) with 1 mM ammonium (B1175870) acetate and 0.1% glacial acetic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (70:30 v/v) with 1 mM ammonium acetate and 0.1% glacial acetic acid.[3]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute lipids.
-
Flow Rate: 0.4 mL/min.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
MS Scan Mode: Full scan for initial analysis and identification of the [M+H]+ or [M+acetate]- precursor ion for this compound.
-
MS/MS Fragmentation: Perform MS/MS on the precursor ion to obtain a characteristic fragmentation pattern.
-
SRM/MRM: For targeted quantification, monitor specific precursor-to-product ion transitions. For this compound in negative ion mode, a potential transition to monitor would be based on the loss of methyl acetate.[9]
-
Data Presentation
Table 1: Common Adducts of this compound in Mass Spectrometry
| Adduct | Ionization Mode | m/z |
| [M+H]+ | Positive | 552.4 |
| [M+Na]+ | Positive | 574.4 |
| [M+K]+ | Positive | 590.5 |
| [M+CH3COO]- | Negative | 610.4 |
Table 2: Example SRM Transitions for PAF and Potential Interferences
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| PAF C-16:0 | 524.4 | 184.1 | Positive | Common, but not specific.[9] |
| 18:0 LPC | 524.4 | 184.1 | Positive | Isobaric with 16:0 PAF, major interference.[9] |
| This compound | 552.4 | Varies | Negative | Unique product ions can be identified for specificity.[9] |
| d4-PAF C-16:0 (Internal Standard) | 528.4 | 184.1 | Positive | Used for quantification. |
Visualizations
Caption: Figure 1. A typical workflow for the analysis of this compound from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - LipidFinder: A computational workflow for discovery of lipids identifies eicosanoid-phosphoinositides in platelets [insight.jci.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
Optimizing PAF C-18:1 Concentration for Cell Stimulation Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Platelet-Activating Factor (PAF) C-18:1 concentration in cell stimulation assays.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for PAF C-18:1 in cell stimulation assays?
Based on published studies, a typical starting concentration range for this compound is between 10⁻¹² M and 10⁻⁶ M.[1][2] The optimal concentration is highly cell-type dependent. For instance, PAF can elicit biological activities at concentrations as low as 10⁻¹² M, with effects almost always observed by 10⁻⁹ M.[1] In specific cell types like human conjunctival epithelial cells, a detectable increase in intracellular calcium ([Ca²⁺]i) was seen at 0.1 nM, with a maximal response at 100 nM.[3] For neutrophil chemotaxis, picomolar concentrations can induce changes in [Ca²⁺]i, while nanomolar concentrations are needed for chemotaxis itself.[4]
2. How should I prepare my this compound stock solution?
This compound is available as a solution in ethanol (B145695).[5] It is soluble in several organic solvents and aqueous solutions. Solubility data is provided in the table below. For cell culture experiments, it is common to dissolve this compound in an organic solvent like ethanol or DMSO at a high concentration to create a stock solution. This stock is then diluted to the final working concentration in your cell culture medium or buffer. It is crucial to ensure the final concentration of the organic solvent in the cell culture is low enough to not affect the cells (typically <0.1%).
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 20 mg/mL |
| Water | 20 mg/mL |
| Source:[5][6] |
3. I am not seeing a response in my cells. What are the possible reasons?
Several factors could lead to a lack of cellular response. Consider the following:
-
Sub-optimal Concentration: You may be using a concentration that is too low to elicit a response in your specific cell type. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Receptor Desensitization: Prolonged exposure to PAF can lead to receptor desensitization. Human polymorphonuclear neutrophils exposed to PAF can become unresponsive to a second challenge within 15-90 seconds.[7]
-
Low Receptor Expression: The cell line you are using may not express the PAF receptor (PAFR) or may express it at very low levels.
-
Inadequate Stimulation Time: The time course of the cellular response to PAF can vary. Ensure your assay endpoint is measured at an appropriate time post-stimulation.
-
Reagent Degradation: Ensure your this compound has been stored correctly at -20°C in an airtight, dry container to maintain its stability.[8]
4. My results are inconsistent between experiments. What could be the cause?
Inconsistent results can be frustrating. Here are some common culprits:
-
Variable Cell Health and Passage Number: Ensure you are using cells that are healthy, within a consistent passage number range, and at a consistent confluency, as cellular responses can change with these variables.
-
Presence of Serum: Components in serum can interfere with the assay. For example, serum contains PAF acetylhydrolases which can degrade PAF.[9] It is often recommended to perform stimulation in serum-free media or media supplemented with fatty acid-free bovine serum albumin (BSA).
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) can have effects on the cells at higher concentrations. Always include a vehicle control in your experiments.
-
Pipetting Errors: Given the potent nature of PAF, even small pipetting errors when preparing dilutions can lead to significant variations in the final concentration.
Troubleshooting Guide
Issue 1: No or Weak Cellular Response
| Possible Cause | Recommended Solution |
| Inappropriate Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to identify the optimal concentration for your cell type and assay. |
| Low PAF Receptor Expression | Confirm PAF receptor expression in your cells using techniques like qPCR, western blot, or flow cytometry. If expression is low, consider using a different cell line or a method to transiently overexpress the receptor. |
| Incorrect Assay Endpoint/Timing | Conduct a time-course experiment to determine the optimal stimulation time for your specific cellular response. |
| Degraded this compound | Ensure proper storage of this compound at -20°C.[8] Purchase a fresh vial if degradation is suspected. |
| Cell Health Issues | Use cells at a consistent and optimal passage number and confluency. Always check cell viability before starting an experiment. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Autofluorescence of Cells | Include an unstained cell control to determine the level of autofluorescence. If high, consider using a fluorophore with a longer emission wavelength to minimize its impact.[10] |
| Non-specific Binding of Reagents | Include appropriate controls, such as isotype controls for antibodies in flow cytometry or secondary antibody-only controls in immunofluorescence. Adding a blocking agent like BSA to your buffers can also help. |
| Contamination | Ensure sterile technique throughout your experiment to prevent microbial contamination, which can lead to non-specific cellular activation. |
Issue 3: Cell Death/Toxicity Observed
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations of PAF can be toxic to some cells.[3] Reduce the concentration of this compound used in your assay. Perform a cell viability assay (e.g., MTT, Trypan Blue) across a range of this compound concentrations. |
| High Concentration of Vehicle Solvent | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is below the toxic threshold for your cells (typically <0.1%). |
| Prolonged Incubation Time | Reduce the duration of cell exposure to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 1 mM Stock Solution: If your this compound is supplied in ethanol at a specific concentration, calculate the volume needed to prepare a 1 mM stock solution in ethanol or DMSO. Store this stock solution at -20°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, prepare a series of intermediate dilutions from your 1 mM stock solution using your chosen solvent.
-
Prepare Final Working Solutions: Dilute the intermediate solutions in your serum-free cell culture medium or appropriate buffer to achieve the desired final concentrations for your experiment. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.
Protocol 2: General Cell Stimulation Assay
-
Cell Seeding: Seed your cells in the appropriate culture plates (e.g., 96-well, 24-well) at a density that will result in the desired confluency on the day of the experiment.
-
Serum Starvation (if applicable): Once cells have adhered and reached the desired confluency, replace the growth medium with serum-free medium and incubate for a period of time (e.g., 4-24 hours) to reduce basal signaling.
-
Stimulation: Remove the serum-free medium and add the prepared this compound working solutions (and controls) to the cells.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO₂ incubator.
-
Assay Endpoint Measurement: After incubation, proceed with your specific assay to measure the cellular response (e.g., calcium imaging, cytokine ELISA, gene expression analysis).
Table 2: Example Dose-Response Data for PAF in Human Conjunctival Epithelial Cells (HCECs)
| PAF Concentration | [³H]IPs Generated (dpm) | Fold Stimulation over Basal |
| Basal (0 nM) | 4,373 ± 606 | 1.0 |
| 100 nM | 10,160 ± 1,254 | 2.3 |
| 1 µM | Diminished Response | - |
| 10 µM | Diminished Response | - |
| Data adapted from[3]. This table illustrates that high concentrations of PAF can lead to a reduced response. |
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the key signaling pathways activated by PAF and a typical experimental workflow for optimizing its concentration.
Caption: this compound signaling through its G-protein coupled receptor (GPCR).
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 3. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. theadl.com [theadl.com]
- 8. This compound [myskinrecipes.com]
- 9. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Troubleshooting low signal in PAF C-18:1 ELISA kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Platelet-Activating Factor (PAF) C-18:1 ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a PAF C-18:1 ELISA kit?
A this compound ELISA is a competitive enzyme-linked immunosorbent assay. In this format, this compound present in the sample competes with a fixed amount of labeled this compound (e.g., biotin- or HRP-conjugated) for binding to a limited number of anti-PAF C-18:1 antibodies coated on the microplate wells. The signal generated is inversely proportional to the amount of this compound in the sample. High sample concentrations of this compound result in a low signal, and low concentrations result in a high signal.
Q2: What types of samples can be used with this kit?
Typical biological samples include serum, plasma, cell culture supernatants, and other biological fluids.[1] It is crucial to follow the kit's specific instructions for sample preparation, as the stability and recovery of lipids like this compound can be sample-dependent.
Q3: How should I store my samples before analysis?
Due to the short half-life of PAF, which is rapidly degraded by the enzyme PAF acetylhydrolase (PAF-AH), it is recommended to use freshly collected samples for the most accurate results. If immediate analysis is not possible, samples should be stored at -80°C. To inhibit PAF-AH activity in plasma samples, the addition of 1mM TPCK or TLCK is recommended.[2] Repeated freeze-thaw cycles should be avoided.[1]
Q4: How should the standard curve be prepared?
The standard curve is critical for the accurate quantification of this compound. It is essential to prepare the standards precisely as instructed in the kit manual. Reconstitute the standard with the provided diluent and perform serial dilutions to create a range of known concentrations.[3] It is advisable to prepare fresh standards for each assay.[4]
Troubleshooting Guide: Low Signal
A common issue encountered with competitive ELISAs is a weak or no signal across the plate, including the standards and samples. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Reagent Preparation and Handling | |
| Improperly reconstituted or degraded standard | Ensure the standard is fully dissolved in the correct volume of diluent. Avoid repeated freeze-thaw cycles of the standard. Prepare fresh standards for each experiment.[3][4][5] |
| Incorrect dilution of detection reagents (e.g., HRP-conjugate) | Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes.[3][5] |
| Reagents not at room temperature before use | Allow all kit components to equilibrate to room temperature for at least 30 minutes before starting the assay.[6] |
| Inactive or expired reagents | Check the expiration dates of all kit components. Do not use expired reagents. Ensure proper storage of all reagents as per the kit instructions.[3] |
| Assay Procedure | |
| Insufficient incubation times or incorrect temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol.[3] Stacking plates during incubation can lead to uneven temperature distribution.[5] |
| Inadequate washing | Ensure complete removal of liquid after each wash step by inverting the plate and tapping it firmly on a clean paper towel. Insufficient washing can lead to high background and poor signal.[3][4] |
| Wells drying out | Do not allow the wells to dry out at any stage during the assay. Keep the plate covered with a plate sealer during incubations.[3] |
| Sample-Specific Issues | |
| Low concentration of this compound in samples | The analyte concentration may be below the detection limit of the assay. Consider concentrating the sample if possible, or use a more sensitive assay. |
| Sample matrix interference | The presence of interfering substances in the sample matrix can inhibit the binding reaction. Perform a spike-and-recovery experiment to assess matrix effects. Diluting the sample in the assay buffer may help to mitigate these effects.[7] |
| Instrumental Issues | |
| Incorrect microplate reader settings | Verify that the correct wavelength (typically 450 nm for TMB substrate) is selected on the microplate reader.[5] |
| Dirty plate bottom | Clean the bottom of the plate before reading to remove any fingerprints or residues that may interfere with the absorbance reading.[5] |
Experimental Protocols
General Protocol for this compound Competitive ELISA
This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all reagents and samples to reach room temperature.
-
Prepare the Wash Buffer by diluting the concentrated stock solution with deionized water.
-
Reconstitute the Standard with the provided Standard Diluent to create the stock solution.
-
Perform serial dilutions of the Standard stock to create the standard curve points.
-
Prepare the Detection Reagent (e.g., HRP-conjugated this compound) as instructed.
2. Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of Standard or sample to the appropriate wells of the antibody-coated microplate.
-
Immediately add the prepared Detection Reagent to each well.
-
Seal the plate and incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with Wash Buffer. Ensure complete removal of the buffer after the last wash.
-
Add the Substrate Solution (e.g., TMB) to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes) for color development.
-
Add the Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[3]
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
Experimental Workflow
Caption: A typical workflow for a this compound competitive ELISA.
PAF Signaling Pathway
Caption: Key steps in the PAF receptor-mediated signaling cascade.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. scbt.com [scbt.com]
- 7. southernbiotech.com [southernbiotech.com]
How to minimize non-specific binding of PAF C-18:1 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Platelet-Activating Factor C-18:1 (PAF C-18:1) in their assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
A1: Non-specific binding refers to the adhesion of assay components, such as antibodies or the analyte itself, to the surfaces of the microplate wells or other assay components in a manner that is not mediated by the specific antigen-antibody interaction. In this compound assays, which often involve hydrophobic molecules and competitive formats, high non-specific binding can lead to a high background signal, reducing the assay's sensitivity, accuracy, and reproducibility.
Q2: What are the primary causes of high non-specific binding in a this compound ELISA?
A2: High non-specific binding in a this compound ELISA can stem from several factors:
-
Inadequate Blocking: The blocking buffer may not have effectively saturated all unoccupied binding sites on the microplate wells.
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific interactions.
-
Insufficient Washing: Inadequate washing steps may fail to remove unbound reagents, leading to a higher background signal.
-
Hydrophobic Interactions: As a lipid, this compound can non-specifically adsorb to the plastic surfaces of the microplate wells.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules present in the sample matrix.
-
Contamination: Contamination of reagents or laboratory glassware can introduce interfering substances.
Q3: What is the role of blocking buffers, and what are the common components?
A3: Blocking buffers are used to saturate all unoccupied binding sites on the surface of the microplate wells, thereby preventing the non-specific adsorption of antibodies and other proteins during subsequent assay steps. Common components of blocking buffers include:
-
Proteins: Bovine Serum Albumin (BSA) and non-fat dry milk are frequently used to block non-specific sites.
-
Detergents: Non-ionic detergents like Tween-20 are often included to reduce hydrophobic interactions.
Q4: How does Tween-20 help in reducing non-specific binding?
A4: Tween-20 is a non-ionic detergent that helps to reduce non-specific binding in several ways. It can decrease hydrophobic interactions between molecules and the polystyrene surface of the microplate wells.[1] It is commonly added to wash buffers to help remove loosely bound proteins without disrupting the specific antibody-antigen interactions.[1] Including Tween-20 in the blocking buffer or antibody diluent can further minimize background binding.[1]
Troubleshooting Guide for High Non-Specific Binding
High background is a common issue in ELISA assays and can significantly impact the quality of your results. This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your this compound assays.
Step 1: Optimize the Blocking Buffer
The effectiveness of the blocking step is crucial for preventing non-specific binding.
Recommendations:
-
Choice of Blocking Agent: The most common blocking agents are BSA and non-fat dry milk. The optimal choice may depend on the specific antibodies being used.
-
Concentration of Blocking Agent: The concentration of the blocking protein typically ranges from 1% to 5%. It is advisable to test different concentrations to find the optimal one for your assay.
-
Inclusion of a Detergent: Adding a non-ionic detergent like Tween-20 to the blocking buffer at a concentration of approximately 0.05% can help to reduce hydrophobic interactions.[1]
-
Incubation Time and Temperature: Ensure adequate incubation time (e.g., 1-2 hours at 37°C or overnight at 4°C) to allow for complete blocking of the surface.
Step 2: Optimize Antibody Concentrations
Excessive antibody concentrations are a frequent cause of high background.
Recommendations:
-
Antibody Titration: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies. This involves testing a range of dilutions for each antibody to find the combination that provides the best signal-to-noise ratio.
Step 3: Enhance Washing Steps
Insufficient washing can leave behind unbound reagents that contribute to high background.
Recommendations:
-
Increase the Number of Washes: Increase the number of wash cycles (e.g., from 3 to 5) after each incubation step.
-
Increase Soaking Time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step to improve the removal of non-specifically bound material.[2]
-
Ensure Complete Aspiration: After the final wash, ensure that all residual wash buffer is completely removed by inverting the plate and tapping it firmly on a clean paper towel.
Step 4: Review Assay Protocol and Reagent Handling
Careful execution of the assay protocol is essential for reliable results.
Recommendations:
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures as specified in the assay protocol.
-
Reagent Preparation: Ensure that all reagents are prepared correctly and are not contaminated. Use fresh, high-quality reagents.
-
Pipetting Technique: Use proper pipetting techniques to avoid cross-contamination between wells.
Quantitative Data Summary
The following table summarizes recommended concentration ranges for key components used to minimize non-specific binding in immunoassays. The optimal concentration for your specific this compound assay should be determined empirically.
| Reagent | Typical Concentration Range | Purpose in Reducing Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Protein-based blocking agent that saturates non-specific binding sites on the microplate surface. |
| Non-fat Dry Milk | 3% - 5% (w/v) | An alternative protein-based blocking agent. |
| Tween-20 | 0.05% - 0.2% (v/v) | Non-ionic detergent that reduces hydrophobic interactions and is a common component of wash and blocking buffers.[1][3] |
Experimental Protocols
General Protocol for a Competitive ELISA for this compound
This protocol provides a general framework. Specific details may need to be optimized for your particular assay.
-
Coating:
-
Coat the wells of a high-binding 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Add 50 µL of your standards or samples to the appropriate wells.
-
Immediately add 50 µL of the anti-PAF C-18:1 antibody (at its predetermined optimal dilution) to each well.
-
Incubate for 1-2 hours at 37°C. The free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Wash the plate 5 times with Wash Buffer, with a 1-2 minute soak during each wash.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
-
Visualizations
Caption: this compound Signaling Pathway.
References
Stability of PAF C-18:1 in different cell culture media
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of PAF C-18:1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring phospholipid that acts as a potent lipid mediator involved in a variety of cellular signaling pathways, particularly those related to inflammation and platelet activation.[1][2] It exerts its effects by binding to the G-protein coupled PAF receptor (PAFR), which triggers downstream signaling cascades.[3][4][5]
Q2: How should I store and handle this compound to ensure its stability?
A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. For short-term use, it can be dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution, which should also be stored at -20°C. Minimize freeze-thaw cycles to prevent degradation.
Q3: Why am I seeing inconsistent or no effects in my cell-based assays with this compound?
A3: Inconsistent results are often due to the inherent instability of this compound, especially in the presence of serum in cell culture media. PAF is rapidly degraded by the enzyme PAF acetylhydrolase (PAF-AH), which is present in serum.[6] This can lead to a significant reduction in the effective concentration of this compound in your experiment.
Q4: How can I improve the stability and consistency of this compound in my cell culture experiments?
A4: To improve stability and obtain more consistent results, consider the following:
-
Use serum-free or low-serum media: This will reduce the concentration of PAF-degrading enzymes.[7]
-
Use a stable analog: If possible, consider using a non-hydrolyzable PAF analog for your experiments.
-
Add a PAF-AH inhibitor: Incorporating a specific inhibitor of PAF acetylhydrolase into your culture medium can prevent the degradation of this compound.
-
Prepare fresh solutions: Prepare working solutions of this compound immediately before use and add them directly to your cell cultures.
-
Perform time-course experiments: Due to its potential degradation, the effects of this compound might be transient.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cellular response to this compound | 1. Degradation of this compound: Rapid enzymatic degradation in the presence of serum. 2. Improper storage: Multiple freeze-thaw cycles or long-term storage at inappropriate temperatures. 3. Low receptor expression: The cell line used may not express the PAF receptor (PAFR) or expresses it at very low levels. | 1. Perform experiments in serum-free or low-serum (e.g., <1%) media. Alternatively, add a PAF-AH inhibitor. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or below. 3. Verify PAFR expression in your cell line using techniques like qPCR, western blot, or flow cytometry. |
| High variability between replicate experiments | 1. Inconsistent this compound concentration: Degradation rates may vary between experiments due to slight differences in serum concentration or incubation times before analysis. 2. Solvent effects: High concentrations of the solvent (e.g., ethanol) used to dissolve this compound may be toxic to cells. | 1. Standardize the time between adding this compound and performing the assay. Use a consistent source and concentration of serum if its presence is unavoidable. 2. Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.1%). Run a solvent control to check for any effects. |
| Unexpected or off-target effects | 1. Oxidation of this compound: Improper storage can lead to oxidation, resulting in byproducts with different biological activities. 2. Contamination of stock solution. | 1. Protect this compound from light and air. Store under an inert gas if possible. 2. Use high-purity reagents and sterile techniques when preparing solutions. |
Stability of this compound in Cell Culture Media
The stability of this compound is highly dependent on the composition of the cell culture medium, particularly the presence of serum. Serum contains PAF acetylhydrolase (PAF-AH), an enzyme that rapidly hydrolyzes the acetyl group at the sn-2 position of PAF, rendering it inactive.
Representative Stability Data of this compound
Disclaimer: The following data is illustrative and represents expected trends. Actual stability will vary depending on the specific cell line, serum batch, and experimental conditions. It is highly recommended to perform a stability study under your specific experimental conditions.
| Cell Culture Medium | Condition | Estimated Half-life | Notes |
| DMEM | + 10% Fetal Bovine Serum (FBS) | < 30 minutes | Rapid degradation is expected due to high PAF-AH activity in FBS. |
| DMEM | Serum-Free | Several hours | Stability is significantly improved in the absence of serum enzymes. |
| RPMI-1640 | + 10% Fetal Bovine Serum (FBS) | < 30 minutes | Similar to DMEM, rapid degradation is anticipated. |
| RPMI-1640 | Serum-Free | Several hours | Enhanced stability in the absence of serum. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Internal Standard (e.g., deuterated PAF C-16:0-d4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
LC-MS/MS system
-
Organic solvents (e.g., methanol, acetonitrile, chloroform)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Prepare this compound Working Solution: Prepare a stock solution of this compound in ethanol. From this, prepare a working solution at a known concentration (e.g., 1 µM) in the cell culture medium to be tested.
-
Incubation: Aliquot the this compound-containing medium into separate wells of a 96-well plate or microcentrifuge tubes. Incubate at 37°C in a CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove an aliquot of the medium.
-
Quench and Extract: Immediately stop any enzymatic degradation by adding a cold organic solvent (e.g., methanol) containing the internal standard. Perform a lipid extraction using a method such as the Bligh-Dyer or a simplified protein precipitation with an organic solvent.[8]
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.[9][10]
-
Data Analysis: Calculate the concentration of this compound at each time point by normalizing to the internal standard. Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound binds to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events, primarily through Gq and Gi proteins, leading to the activation of downstream effectors such as Phospholipase C (PLC) and Mitogen-Activated Protein Kinases (MAPK).
Caption: this compound signaling pathway upon binding to its receptor.
Experimental Workflow for Studying this compound Effects
This diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: A generalized experimental workflow for cell-based assays with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. New Insights Into the Pathologic Roles of the Platelet-Activating Factor System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Saturated fatty acids increase LPI to reduce FUNDC1 dimerization and stability and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing variability in biological response to PAF C-18:1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platelet-Activating Factor (PAF) C-18:1.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and how does its activity compare to other PAF species?
A1: this compound is a naturally occurring molecular species of Platelet-Activating Factor, a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation and platelet aggregation.[1] The biological activity of PAF is highly dependent on the length of the alkyl chain at the sn-1 position. This compound has an 18-carbon chain with one double bond. In general, this compound is less potent in inducing neutrophil chemotaxis compared to PAF C-16:0 and PAF C-18:0.[1] However, it is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration.[1] In platelet aggregation, PAF C-18 is less potent than PAF C-16.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound, like other PAF species, exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Upon binding, the PAFR can couple to different G-proteins, primarily Gq and Gi, to initiate downstream signaling cascades. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium stores and activate protein kinase C (PKC), leading to a cellular response such as platelet aggregation, neutrophil activation, or inflammation.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically supplied as a solution in ethanol (B145695).[1] For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[1] To prepare a working solution, the ethanol solvent can be evaporated under a stream of nitrogen, and the lipid can be redissolved in a buffer containing a carrier protein like bovine serum albumin (BSA) to prevent aggregation and improve solubility in aqueous media.[3] It is recommended to prepare fresh working solutions for each experiment to ensure optimal activity.
Q4: What are the key factors that can cause variability in experimental results with this compound?
A4: Variability in the biological response to this compound can arise from several factors:
-
Inter-individual differences: Genetic variations in the PAF receptor or enzymes involved in PAF metabolism, such as PAF acetylhydrolase (PAF-AH), can lead to different responses between subjects.
-
Cell-specific responses: Different cell types express varying levels of the PAF receptor and may have distinct downstream signaling pathways, leading to different sensitivities and responses.
-
Experimental conditions: Factors such as the presence or absence of a carrier protein (e.g., BSA), the type of assay buffer, incubation times, and temperature can all influence the outcome of the experiment.
-
Reagent quality and handling: The purity, storage conditions, and proper handling of this compound are crucial for obtaining consistent results. Improperly stored or handled PAF can degrade, leading to reduced activity.
Troubleshooting Guides
Issue 1: No or Low Response to this compound in a Platelet Aggregation Assay
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound has been stored correctly at -20°C. Prepare a fresh working solution from a new aliquot. |
| Incorrect this compound Concentration | Verify the calculations for your serial dilutions. Prepare a fresh dilution series. Remember that this compound is generally less potent than PAF C-16:0 for platelet aggregation, so a higher concentration may be needed.[2] |
| Platelet Desensitization | Platelets can become desensitized to PAF upon repeated or prolonged exposure. Ensure that the platelets are not overly manipulated during preparation and that the assay is performed promptly. |
| Issues with Platelet Preparation | Ensure that the platelet-rich plasma (PRP) is prepared correctly and that the platelet count is within the optimal range. The blood collection and centrifugation steps are critical.[3] |
| Presence of PAF Antagonists | Some components in the assay medium or from the blood donor (e.g., certain medications) could be acting as PAF receptor antagonists. Review the donor's medication history and ensure the purity of all reagents. |
| Instrument Malfunction | Calibrate the aggregometer according to the manufacturer's instructions. Ensure the light source and detector are functioning correctly. |
Issue 2: High Background Signal or Spontaneous Cell Activation in a Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Cell Stress During Handling | Handle cells gently during plating, washing, and dye loading. Avoid harsh pipetting or centrifugation steps. |
| Contamination of Reagents or Cell Culture | Use sterile techniques and ensure all buffers and media are free of endotoxins or other contaminants that could activate the cells. |
| Dye Overloading or Toxicity | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time. Excessive dye can be toxic and cause spontaneous calcium release. |
| Autofluorescence | Check for autofluorescence from your compounds or the assay plate. Run appropriate controls without the dye to assess background fluorescence. |
| Presence of Endogenous PAF | Cells may produce and release their own PAF, leading to baseline activation. Consider including a PAF receptor antagonist in a control well to assess this possibility. |
Issue 3: Inconsistent Results in a Neutrophil Chemotaxis Assay
| Possible Cause | Troubleshooting Step |
| Variable Neutrophil Viability or Activation | Isolate neutrophils fresh for each experiment. Assess cell viability and purity (e.g., by flow cytometry) before starting the assay.[4] |
| Incorrect Chemoattractant Gradient | Ensure the chemotaxis chamber is set up correctly to establish a stable and reproducible gradient of this compound. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for neutrophil chemotaxis. Remember that this compound is less potent than PAF C-16:0 in this assay.[1] |
| Non-specific Cell Migration (Chemokinesis) | Include a control where this compound is present in both the upper and lower chambers to measure random migration. |
| Inconsistent Incubation Time | Optimize the incubation time to allow for sufficient migration without reaching equilibrium. |
Quantitative Data
Table 1: Relative Potency of PAF Molecular Species
| Biological Response | Relative Potency | Reference |
| Neutrophil Chemotaxis | C16:0 > C18:0 > C18:1 | [1] |
| Eosinophil Migration | C16:0 ≈ C18:0 ≈ C18:1 | [1] |
| Platelet Aggregation | C16:0 > C18:0 | [2] |
| Macrophage Activation | C16:0 ≈ C18:0 | [2] |
Table 2: Receptor Binding Affinity
| Ligand | Receptor Source | Kd (nM) | Reference |
| PAF | Human Platelets | 37 ± 13 | [5] |
Note: Specific EC50 and Kd values for this compound are not consistently reported in the literature. The potency of this compound is generally lower than that of PAF C-16:0 in most assays.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol is adapted from established methods for assessing platelet function.[3]
1. Materials:
-
Whole blood from healthy donors (drug-free for at least two weeks)
-
3.2% Sodium Citrate (B86180) tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution (in ethanol)
-
Bovine Serum Albumin (BSA)
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
3. Preparation of this compound Working Solution:
-
Evaporate the ethanol from the this compound stock solution under a gentle stream of nitrogen.
-
Resuspend the this compound in saline containing 0.25% BSA to create a concentrated stock solution.
-
Perform serial dilutions in saline with 0.25% BSA to achieve the desired final concentrations (e.g., in the nanomolar to micromolar range).[6]
4. Aggregation Assay:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Start recording the baseline.
-
Add a small volume of the this compound working solution to the PRP and continue recording the change in light transmission for 5-10 minutes.
-
The extent of platelet aggregation is measured as the increase in light transmission.
Protocol 2: Calcium Mobilization Assay
This protocol provides a general framework for measuring PAF-induced intracellular calcium changes.[7][8]
1. Materials:
-
Adherent or suspension cells expressing the PAF receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or another calcium-sensitive dye
-
Pluronic F-127 (for Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound working solution
-
Fluorescence plate reader with kinetic reading capabilities
2. Cell Preparation and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Prepare the dye loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS/HEPES buffer.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently with HBSS/HEPES buffer to remove excess dye.
3. Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound working solution to the wells using the instrument's injection system.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 1-2 minutes) to capture the transient calcium increase.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Visualizations
Caption: Simplified PAF Receptor Signaling Pathway.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Calibration curve issues in PAF C-18:1 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PAF C-18:1 quantification, particularly concerning calibration curve performance.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the quantification of this compound using LC-MS/MS, with a focus on calibration curve issues.
1. Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?
Answer: Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Solution |
| Detector Saturation | Dilute your higher concentration standards and samples to fall within the linear dynamic range of the detector.[1] |
| Matrix Effects | Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to a non-linear response.[3][4][5][6] To mitigate this, improve sample clean-up, optimize chromatographic separation to resolve this compound from interfering compounds, or use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[3][6] |
| Analyte Adsorption | This compound can adsorb to surfaces in the LC system (e.g., tubing, column). This is more pronounced at lower concentrations, causing the curve to bend. Condition the LC system by injecting a high-concentration standard before running the calibration curve. Consider using biocompatible PEEK tubing. |
| Inappropriate Calibration Model | A linear regression model may not be appropriate for your data.[1][2] Evaluate a quadratic or other non-linear regression model. However, it is crucial to understand the underlying reason for non-linearity before simply changing the model.[1] |
| Isobaric Interference | Compounds with the same mass-to-charge ratio (m/z) as this compound, such as certain lysophosphatidylcholines (LPCs), can interfere with quantification.[7][8] Optimize your chromatographic method to ensure baseline separation of this compound from any potential isobaric species. |
Below is a troubleshooting workflow to address non-linear calibration curves:
2. Question: I am observing poor reproducibility and high variability between replicate injections of my calibration standards. What could be the cause?
Answer: Poor reproducibility can be frustrating and can invalidate your quantitative results. The issue can originate from the sample preparation, the autosampler, the LC, or the MS system.
Potential Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting, especially when preparing serial dilutions for your calibration standards. Use calibrated pipettes and follow a standardized protocol. |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. An unstable autosampler temperature can also affect analyte stability.[9] A faulty injector can also lead to inconsistent injection volumes.[10] |
| LC System Instability | Fluctuations in pump pressure or mobile phase composition can lead to shifts in retention time and peak area. Ensure the LC system is properly equilibrated before starting your analytical run.[10] |
| MS Source Instability | An unstable electrospray can cause significant variations in signal intensity. Check for a stable spray and ensure source parameters (e.g., gas flows, temperature, voltage) are optimized and stable.[10] |
| Analyte Instability | This compound may be unstable in certain solvents or at room temperature for extended periods. Prepare fresh standards and keep them cooled in the autosampler. |
| Use of an Internal Standard | The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to correct for variability in injection volume and ionization efficiency.[10][11][12] |
3. Question: My calibration curve has a high y-intercept. What does this indicate and how can I address it?
Answer: A significant, non-zero y-intercept in your calibration curve can indicate several issues, often related to contamination or background signal.
Potential Causes and Solutions:
| Cause | Solution |
| Contamination | Contamination in the blank (solvent, matrix) or carryover from a previous high-concentration sample can lead to a signal at zero concentration.[13] Inject a fresh solvent blank to check for system contamination. Implement a robust wash method for the autosampler needle and injection port. |
| Interference | A co-eluting compound that shares a similar MRM transition with this compound can contribute to the background signal. Improve chromatographic resolution to separate the interference from your analyte. |
| Incorrect Integration | Improper integration of the baseline can lead to a positive bias. Review your integration parameters to ensure only the peak of interest is being integrated. |
| Matrix Effects | In some cases, matrix effects can contribute to a higher baseline signal. The use of a proper internal standard and matrix-matched calibrators can help mitigate this.[14] |
4. Question: What is the best internal standard to use for this compound quantification?
Answer: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties.[15]
Comparison of Internal Standards:
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., PAF C-16:0-d4) | Co-elutes with the analyte, experiences the same matrix effects and ionization suppression/enhancement.[15] Provides the most accurate correction. | Can be expensive and not always commercially available for every analyte. |
| Structurally Similar Analog | More readily available and less expensive than SIL-IS. | May not have the same retention time or ionization efficiency as the analyte, leading to incomplete correction for matrix effects.[15] |
For this compound, a deuterated analog such as PAF C-16:0-d4 or PAF 18:0-d4 is commonly used and recommended for accurate quantification.[8][16]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological samples. Optimization will be required based on the specific matrix and instrumentation used.
1. Sample Preparation (Lipid Extraction)
-
To a 100 µL plasma sample, add 300 µL of methanol (B129727) containing the internal standard (e.g., PAF 18:0-d4 at 50 nmol/L).[16]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 9,100 x g for 10 minutes at 20 °C.[16]
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[17]
-
Mobile Phase A: Water:Methanol:Acetonitrile (3:1:1, v/v/v) with 5 mmol/L ammonium (B1175870) formate.[16]
-
Mobile Phase B: Isopropanol with 5 mmol/L ammonium formate.[16]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.[16]
-
Column Temperature: 45 °C.[16]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion will be the [M+H]⁺ adduct. The specific product ion will depend on the instrument and collision energy but a common transition involves the phosphocholine (B91661) headgroup (m/z 184). For example, for 18:1 PAF, a potential transition could be monitored based on its acetate (B1210297) adduct in negative ion mode (m/z 608.5 → 492.4).[8]
-
MRM Transition for Internal Standard (e.g., PAF C-16:0-d4): A corresponding transition for the deuterated internal standard should be used (e.g., m/z 586.5 → 470.4 for the acetate adduct in negative mode).[8]
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity and stability.
4. Calibration Curve Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards (e.g., 8-10 points) covering the expected concentration range in your samples.
-
Spike each calibration standard and a blank sample with the internal standard at a constant concentration.
-
Construct the calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of this compound.
-
Use a linear or weighted linear regression to fit the curve.
PAF Signaling Pathway
Platelet-Activating Factor (PAF) exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[18][19] This binding initiates a cascade of intracellular signaling events.
Pathway Description:
-
Binding: this compound binds to the PAF receptor (PAFR) on the cell surface.[18]
-
G-Protein Activation: This binding activates the associated G-protein, Gq.[20]
-
PLC Activation: Gq activates Phospholipase C (PLC).[20]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[21]
-
Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of stored calcium (Ca²⁺) into the cytosol.[21]
-
PKC Activation: DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC).[21]
-
Downstream Signaling: Activated PKC and other signaling molecules can then trigger downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to various cellular responses including inflammation, platelet aggregation, and changes in gene transcription.[18]
-
PLA₂ Activation: The activated G-protein can also stimulate Phospholipase A₂ (PLA₂), which releases arachidonic acid, a precursor for other inflammatory mediators.[20]
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromforum.org [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lctsbible.com [lctsbible.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing interfering lipids in PAF C-18:1 extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platelet-Activating Factor (PAF) C-18:1 extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering lipids I should be aware of during PAF C-18:1 extraction?
A1: The most common interfering lipids are other phospholipids (B1166683) that are structurally similar to this compound or are highly abundant in biological samples. These include:
-
Phosphatidylcholines (PCs): These are major components of cell membranes and can interfere with PAF analysis due to their high concentration.[1][2]
-
Lysophosphatidylcholines (LPCs): As precursors in PAF biosynthesis, LPCs are structurally very similar to PAF and can be a significant source of interference.[1][3][4]
-
Sphingomyelins: These are also common membrane lipids that can be co-extracted with PAF.[1]
-
Isobaric Lipids: Certain lipid species may have the same mass-to-charge ratio as this compound, leading to analytical interference in mass spectrometry. This can include specific formylated lipids like oleoyl-formyl-glycerophosphocholine.[5]
Q2: I am seeing low recovery of this compound in my final extract. What are the potential causes?
A2: Low recovery of this compound can stem from several factors throughout the extraction process:
-
Inefficient Extraction Method: Traditional lipid extraction methods like the Bligh and Dyer technique may not be optimal for more hydrophilic lysophospholipids such as PAF.[2] Modifications to this method or the use of alternative solvents may be necessary to improve the extraction efficiency for these specific molecules.
-
Improper Phase Separation: During liquid-liquid extraction, incomplete phase separation can lead to the loss of PAF into the wrong phase.[2]
-
Analyte Loss During Solvent Evaporation: PAF can be lost if the solvent evaporation step is too aggressive (e.g., high temperature or strong nitrogen stream).
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: If using SPE, issues like incorrect sorbent choice, inadequate conditioning or equilibration, or inappropriate elution solvents can lead to poor recovery.[1]
Q3: My LC-MS/MS analysis is showing significant ion suppression. How can I identify and resolve this?
A3: Ion suppression is a common issue in the analysis of biological matrices and is often caused by co-eluting phospholipids.[6] These molecules can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal for the analyte of interest.
-
Identification: To confirm ion suppression, you can perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate after the analytical column while injecting a blank (matrix-only) extract. A dip in the baseline signal at the retention time of the interfering compounds indicates ion suppression.[6]
-
Resolution:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering phospholipids before analysis. Techniques like solid-phase extraction (SPE) with specialized phospholipid removal cartridges are highly effective.[1][6]
-
Optimize Chromatography: Adjusting the chromatographic method to separate this compound from the interfering lipids can also resolve the issue. This may involve using a different column chemistry or modifying the mobile phase gradient.[5]
-
Q4: How can I differentiate between this compound and other isobaric lipids in my analysis?
A4: Differentiating this compound from isobaric lipids requires high-resolution analytical techniques.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can generate a unique fragmentation pattern (fingerprint) for this compound. This pattern can be compared to that of a known standard to confirm its identity.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between molecules with very small mass differences, which can sometimes separate PAF from isobaric interferences.
-
Chromatographic Separation: Optimizing your HPLC method can often separate isobaric compounds based on their different chemical properties, allowing for individual detection and quantification.[5]
Troubleshooting Guides
Issue 1: High Phospholipid Contamination in the Final Extract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate sample cleanup | Implement a solid-phase extraction (SPE) step with a sorbent specifically designed for phospholipid removal.[1][6] | Over 99% of phospholipids can be removed, leading to a cleaner extract and improved assay performance.[6] |
| Inefficient protein precipitation | While simple, protein precipitation alone is often insufficient for removing all interfering lipids. | Combine protein precipitation with a subsequent cleanup step like SPE for a more thorough removal of interferences. |
| Carryover during liquid-liquid extraction | Ensure complete phase separation and carefully collect the desired phase without disturbing the interface. | Reduced contamination from the unwanted phase. |
Issue 2: Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent extraction procedure | Standardize all steps of the extraction protocol, including vortexing times, incubation periods, and centrifugation speeds. | Improved consistency and lower %RSD between replicate samples. |
| Manual extraction variability | For high-throughput analysis, consider using automated sample preparation systems or 96-well plate formats for SPE to minimize manual errors.[6] | Increased reproducibility and sample throughput. |
| Incomplete solvent evaporation and reconstitution | Ensure the extract is completely dried before reconstitution and that the reconstitution solvent fully dissolves the lipid residue. | More consistent concentrations across samples. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline and may need optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Lyse whole blood samples by adding a 100-μL solution of 0.1 M zinc sulfate/0.1 M ammonium (B1175870) acetate (B1210297) to 100 μL of the sample and vortex for 5 seconds.[1]
-
Precipitate proteins by adding 400 μL of acetonitrile. Vortex for 10 seconds and centrifuge.[1]
-
-
SPE Cartridge Loading:
-
Dilute the supernatant from the previous step with 1.2 mL of water.
-
Directly load the diluted supernatant onto a phospholipid removal SPE cartridge (e.g., 3 cc, 60 mg) without prior conditioning or equilibration.[1]
-
Draw the sample through the sorbent under a gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 2 x 500 μL of 25:75 methanol (B129727):water to remove any remaining salts or hydrophilic impurities.[1]
-
-
Elution:
-
Elute the target analyte (this compound) with 2 x 500 μL of 90:10 acetonitrile:methanol.[1]
-
-
Post-Elution:
-
The eluate can be diluted for direct analysis or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Modified Bligh and Dyer for Total Lipid Extraction
This method is a classical approach for total lipid extraction.[3][7][8][9]
-
Homogenization:
-
Homogenize your tissue or cell sample in a suitable buffer.
-
-
Solvent Addition:
-
Add chloroform (B151607) and methanol to the homogenized sample to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).[3]
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge at 1,800 x g for 15 minutes at room temperature to separate the phases.[3]
-
-
Phase Separation and Collection:
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
The upper aqueous phase can be re-extracted with chloroform to improve recovery.
-
-
Drying and Storage:
-
Dry the collected chloroform phase under a stream of nitrogen.
-
Store the dried lipid extract at -70°C until further analysis.[3]
-
Data Presentation
Table 1: Comparison of Phospholipid Removal Techniques
| Technique | Phospholipid Removal Efficiency | Expected Analyte Recovery | Relative Standard Deviation (%RSD) | Reference |
| Protein Precipitation Alone | Low to Moderate | >90% | >10% | [6] |
| SPE (Phospholipid Removal Plate) | >99% | >90% | <5% | [6] |
Table 2: Recovery of Lysophospholipids using a Methanol-Based Extraction Method
| Lipid Species | Mean Recovery (%) | Standard Deviation | Reference |
| Lyso-PAF | 73.6 | 7.7 | [2] |
| LPC 18:1 | 88.8 | 0.9 | [2] |
| LPC 18:0 | 92.5 | 1.1 | [2] |
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Logic diagram for troubleshooting this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Analysis of PAF C-18:1 versus PAF C-16:0 on Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two common molecular species of Platelet-Activating Factor (PAF), PAF C-18:1 and PAF C-16:0, in activating human neutrophils. This document summarizes key experimental findings, presents detailed protocols for relevant assays, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Potency in Neutrophil Functions
The biological activity of Platelet-Activating Factor (PAF) on neutrophils is significantly influenced by the length of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone. The two most commonly studied species, PAF C-16:0 (with a 16-carbon chain) and this compound (with an 18-carbon chain containing a double bond), exhibit differential potencies in eliciting key neutrophil responses, including chemotaxis, degranulation, and superoxide (B77818) production.
While direct, comprehensive quantitative comparisons of EC50 values across all neutrophil functions are not consistently available in the literature, existing studies provide a clear rank order of potency for certain activities.
Data Summary: Potency of this compound vs. PAF C-16:0 in Neutrophils
| Neutrophil Function | PAF C-16:0 Potency | This compound Potency | Key Findings |
| Chemotaxis | More Potent | Less Potent | Studies consistently show that PAF C-16:0 is a more potent chemoattractant for human neutrophils than this compound[1]. The rank order of chemotactic potency has been established as C16:0 > C18:0 > C18:1[1]. |
| Degranulation | Potent Inducer | Induces Degranulation | Both PAF species induce degranulation. Low concentrations of PAF (around 10⁻⁹ M) can trigger the release of secretory granules, while higher concentrations are required for the release of specific and azurophilic granules[2]. A direct comparative potency study with EC50 values for different granule markers between C-16:0 and C-18:1 is not readily available. |
| Superoxide Production | Priming Agent | Priming Agent | PAF itself is a weak stimulus for superoxide production in neutrophils but acts as a potent priming agent, enhancing the response to a second stimulus like fMLP[3][4]. While PAF C-16:0 has been shown to have this priming effect, a direct comparison of the priming potency between PAF C-16:0 and this compound is not well-documented in the available literature. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the differential effects of this compound and PAF C-16:0, it is essential to visualize the signaling pathways they activate and the workflows of the experiments used to measure their effects.
Caption: PAF Signaling Pathway in Neutrophils.
Caption: Experimental Workflows for Neutrophil Function Assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neutrophil responses to different PAF species. Below are standard protocols for the key experiments discussed.
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by a dextran (B179266) sedimentation step)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of room temperature density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil layer.
-
Wash the collected cells by adding 10 mL of HBSS (Ca²⁺/Mg²⁺-free) and centrifuge at 400 x g for 10 minutes.
-
To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 400 x g for 10 minutes.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion).
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
PAF C-16:0 and this compound stock solutions
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Incubator (37°C, 5% CO₂)
-
Method for quantifying migrated cells (e.g., cell staining and microscopy, or a plate reader-based assay)
Procedure:
-
Prepare serial dilutions of PAF C-16:0 and this compound in the assay buffer.
-
Add the PAF solutions or control buffer to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Resuspend isolated neutrophils in the assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a fluorescence plate reader.
Neutrophil Degranulation Assay (Lysozyme Release)
This assay quantifies the release of granule contents, such as the enzyme lysozyme, upon neutrophil stimulation.
Materials:
-
Isolated human neutrophils
-
PAF C-16:0 and this compound stock solutions
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Lysozyme substrate (e.g., Micrococcus lysodeikticus)
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a final concentration of 5 x 10⁶ cells/mL.
-
Pre-warm the neutrophil suspension to 37°C.
-
Add various concentrations of PAF C-16:0, this compound, or control buffer to the neutrophil suspension.
-
Incubate for 15-30 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
To measure lysozyme activity, add a portion of the supernatant to a suspension of Micrococcus lysodeikticus.
-
Measure the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of decrease is proportional to the lysozyme activity.
-
A standard curve using purified lysozyme should be generated to quantify the amount of enzyme released.
Neutrophil Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anion (O₂⁻), a key component of the neutrophil oxidative burst.
Materials:
-
Isolated human neutrophils
-
PAF C-16:0 and this compound stock solutions
-
Cytochrome c from horse heart
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Resuspend isolated neutrophils in assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to a final concentration of 2 x 10⁶ cells/mL.
-
In a 96-well plate or cuvette, add the neutrophil suspension.
-
Add cytochrome c to a final concentration of 50-100 µM. For control wells, also add SOD (e.g., 50 U/mL).
-
Pre-warm the plate/cuvette to 37°C.
-
Initiate the reaction by adding various concentrations of PAF C-16:0, this compound, or a positive control stimulus (e.g., PMA).
-
Immediately begin monitoring the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
The rate of superoxide production is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion of the absorbance change represents the superoxide-specific signal.
References
- 1. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor induces a concentration-dependent spectrum of functional responses in bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PAF C-18:1 and PAF C-18:0 In Vivo
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Platelet-Activating Factor Analogs
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a diverse range of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The biological activity of PAF is highly dependent on its molecular structure, particularly the length and saturation of the alkyl chain at the sn-1 position. This guide provides a head-to-head comparison of two specific PAF analogs: PAF C-18:0 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) and PAF C-18:1 (1-O-oleoyl-2-acetyl-sn-glycero-3-phosphocholine), focusing on their in vivo effects. While direct comparative in vivo studies are limited, this guide synthesizes available data to offer a comprehensive overview for research and drug development applications.
Data Presentation: Quantitative Comparison of PAF Analogs
The following tables summarize the known quantitative data comparing the biological activities of PAF C-18:0 and this compound. It is important to note that much of the direct comparative data comes from in vitro studies, which may not fully recapitulate the complex interactions in vivo.
| Parameter | PAF C-18:0 (Octadecyl) | This compound (Oleoyl) | Reference Compound (PAF C-16:0) | Species/Model | Key Findings |
| Neutrophil Chemotaxis | More potent | Less potent | Much less potent than C-18:0 and C-18:1 | Human (in vitro) | PAF C-18:0 is a more potent chemoattractant for human neutrophils compared to both this compound and the commonly studied PAF C-16:0. |
| Neutrophil Lysosomal Enzyme Secretion | Much less potent | More potent | Approximately equipotent to C-18:1 | Human (in vitro) | This compound is significantly more potent in inducing the release of lysosomal enzymes from neutrophils than PAF C-18:0. |
| Neutrophil Superoxide (B77818) Production | Less potent | More potent | Approximately equipotent to C-18:1 | Human (in vitro) | Similar to enzyme secretion, this compound is a more potent stimulus for superoxide production in neutrophils than PAF C-18:0. |
| Systemic Hypotension | Data not available for direct comparison | Less potent | More potent | Rat (in vivo) | Indirect comparison suggests PAF C-18:0 may have different hypotensive effects, though direct comparative data with C-18:1 is lacking. PAF C-16:0 is a more potent hypotensive agent than C-18:1.[1] |
| Cutaneous Inflammatory Response (Weal and Flare) | No significant difference | Data not available for direct comparison | No significant difference from C-18:0 | Human (in vivo) | Intradermal injection of PAF C-18:0 and C-16:0 induced similar weal and flare responses, suggesting comparable activity in this inflammatory model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments used to assess the biological activity of PAF analogs.
In Vivo Model of Systemic Hypotension
Objective: To determine and compare the effects of PAF C-18:0 and this compound on systemic arterial blood pressure in a rodent model.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Catheterization: Cannulate the carotid artery for continuous monitoring of arterial blood pressure using a pressure transducer connected to a data acquisition system. Cannulate the jugular vein for intravenous administration of the PAF analogs.
-
Acclimatization: Allow the animal to stabilize for at least 30 minutes post-surgery to ensure a steady baseline blood pressure.
-
Compound Administration: Prepare fresh solutions of PAF C-18:0 and this compound in a suitable vehicle (e.g., saline containing 0.25% bovine serum albumin) immediately before use. Administer bolus intravenous injections of increasing doses of each PAF analog. A vehicle control should also be administered.
-
Data Recording: Continuously record the mean arterial pressure (MAP). The maximum decrease in MAP from the baseline is measured for each dose.
-
Data Analysis: Construct dose-response curves for the hypotensive effect of each analog and calculate the dose required to produce a 50% reduction in MAP (ED50) for comparison of potency.
In Vivo Model of Vascular Permeability (Evans Blue Dye Extravasation)
Objective: To quantify and compare the ability of PAF C-18:0 and this compound to induce plasma extravasation in the skin.
Animal Model: Male BALB/c mice (20-25g).
Procedure:
-
Dye Administration: Administer Evans blue dye (20 mg/kg) intravenously via the tail vein.
-
Intradermal Injection: After 10 minutes, administer intradermal injections of various doses of PAF C-18:0 and this compound, along with a vehicle control, into the shaved dorsal skin of the mice.
-
Euthanasia and Tissue Collection: After a set time (e.g., 30 minutes), euthanize the animals by cervical dislocation. Excise the skin at the injection sites.
-
Dye Extraction: Weigh the skin samples and place them in formamide (B127407) to extract the Evans blue dye. Incubate the samples at 60°C for 24 hours.
-
Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Data Analysis: Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue in formamide. Express the results as ng of dye per mg of tissue.
Mandatory Visualization
Signaling Pathway of Platelet-Activating Factor
The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events.
Caption: PAF signaling pathway initiated by ligand binding to the PAF receptor.
Experimental Workflow for In Vivo Vascular Permeability Assay
The following diagram illustrates the key steps in a typical in vivo experiment to assess PAF-induced vascular permeability.
Caption: Workflow for assessing PAF-induced vascular permeability in vivo.
References
Unveiling the Specificity of PAF C-18:1: A Comparative Guide to Lipid Receptor Antagonist Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of Platelet-Activating Factor (PAF) C-18:1, a key signaling phospholipid, against a panel of well-characterized lipid receptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling pathways and the development of novel therapeutics targeting these pathways. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the underlying biological processes, this guide aims to facilitate a deeper understanding of the specificity of PAF C-18:1 interactions and aid in the selection of appropriate pharmacological tools.
Introduction to this compound and its Receptor
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] this compound, chemically known as 1-O-oleoyl-2-acetyl-sn-glycero-3-phosphocholine, is a specific molecular species of PAF characterized by an 18-carbon chain with one degree of unsaturation at the sn-1 position. Like other PAF species, this compound exerts its biological effects through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[1][2] The length and saturation of the fatty acid chain at the sn-1 position are known to influence the biological activity of PAF analogs.[1][3][4] Understanding the specific interactions of this compound with its receptor and its potential cross-reactivity with antagonists of other lipid receptors is crucial for elucidating its precise role in cellular signaling and for the development of targeted therapies.
Comparative Analysis of Receptor Binding and Functional Inhibition
To assess the cross-reactivity of this compound, we have compiled and compared its activity with that of other PAF analogs and a selection of well-established PAF receptor antagonists. The following tables summarize the available quantitative data from the literature, including binding affinities (Ki) and functional inhibitory concentrations (IC50). It is important to note that direct binding affinity data (Kd or Ki) for different PAF analogs is limited in the public domain, and therefore, functional potency data is often used as a surrogate for assessing receptor interaction.
Table 1: Comparative Functional Potency of PAF Analogs
| Compound | Biological Assay | Cell Type | Potency (EC50/Relative Potency) | Reference |
| This compound | Lysosomal Enzyme Secretion | Human Neutrophils | More potent than PAF C-16:0 and much more potent than PAF C-18:0 | [1][5] |
| Superoxide Production | Human Neutrophils | Equipotent to PAF C-16:0, more potent than PAF C-18:0 | [5] | |
| PAF C-16:0 | Platelet Aggregation | Human Platelets | Generally considered the most potent endogenous PAF | [1][3][4] |
| Lysosomal Enzyme Secretion | Human Neutrophils | Less potent than this compound | [5] | |
| PAF C-18:0 | Lysosomal Enzyme Secretion | Human Neutrophils | Significantly less potent than PAF C-16:0 and C-18:1 | [5] |
Table 2: Binding Affinity and Functional Inhibition of Selected PAF Receptor Antagonists
| Antagonist | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| WEB 2086 | PAF Receptor | [3H]-PAF Binding | 9.9 | - | [6] |
| PAF Receptor | Platelet Aggregation | - | 170 | [7] | |
| Ginkgolide B | PAF Receptor | [3H]-PAF Binding | 1300 | - | |
| PAF Receptor | Platelet Aggregation | - | 3600 | ||
| PCA-4248 | PAF Receptor | Data not available | Data not available | Data not available | |
| ABT-491 | PAF Receptor | Data not available | Data not available | Data not available |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used to characterize the interaction of ligands with the PAF receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the PAF receptor
-
[3H]-PAF (radioligand)
-
Unlabeled this compound and other test compounds (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the unlabeled test compounds.
-
In a microplate, combine the cell membranes, [3H]-PAF at a concentration close to its Kd, and varying concentrations of the test compound or vehicle control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Platelet Aggregation Assay
This functional assay measures the ability of a compound to either induce or inhibit platelet aggregation, a key physiological response mediated by the PAF receptor.[8]
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) as a blank
-
This compound and other agonists/antagonists
-
Aggregation buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh human or animal blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.
-
To test for agonistic activity, add a known concentration of the test compound (e.g., this compound) and record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
To test for antagonistic activity, pre-incubate the PRP with the test compound for a specified time before adding a known concentration of a PAF agonist (e.g., PAF C-16:0).
-
Record the aggregation response and compare it to the response induced by the agonist alone.
-
Dose-response curves can be generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.[1]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and the experimental logic, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This guide provides a comparative overview of the cross-reactivity of this compound with other lipid receptor antagonists, focusing on the PAF receptor. The presented data highlights the nuanced differences in the biological activity of various PAF analogs, underscoring the importance of considering the specific molecular species in experimental design and data interpretation. While direct binding affinity data for this compound is limited, the provided functional data and detailed experimental protocols offer a solid foundation for researchers to conduct their own comparative studies. The visualization of the PAF signaling pathway and the experimental workflow further aids in conceptualizing the complex interactions involved. Future research focusing on direct, quantitative binding assays for a broader range of PAF analogs will be invaluable in further refining our understanding of PAF receptor pharmacology.
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ul.ie [researchrepository.ul.ie]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APAFANT (PD014204, JGPJQFOROWSRRS-UHFFFAOYSA-N) [probes-drugs.org]
- 7. sketchviz.com [sketchviz.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PAF C-18:1-Induced Signaling Events: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling events induced by Platelet-Activating Factor (PAF) C-18:1, with a focus on the reproducibility of these events. We compare its performance with the more commonly studied PAF C-16:0 and provide supporting data from published literature. This document is intended to assist researchers in designing and interpreting experiments involving PAF C-18:1.
Introduction to PAF and its Analogs
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] The canonical PAF molecule is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. The length of the alkyl chain at the sn-1 position can vary, giving rise to different PAF analogs. The most studied analog is PAF C-16:0, which has a 16-carbon chain. This compound, with an 18-carbon chain containing a double bond, is another naturally occurring analog.[3] The structure of the alkyl side chain significantly influences the biological activity and affinity for the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[3]
Comparative Analysis of this compound and C-16:0 Signaling Potency
The potency of PAF analogs is often assessed by measuring their half-maximal effective concentration (EC50) for inducing specific cellular responses. While direct comparative studies on the reproducibility of this compound versus C-16:0 are limited, the existing literature provides insights into their relative potencies.
Table 1: Comparative Potency (EC50) of PAF Analogs in Platelet Aggregation
| PAF Analog | Cell Type/System | EC50 (nM) | Reference |
| PAF C-16:0 | Washed Rabbit Platelets | ~50 | [4] |
| This compound | Not directly reported in a comparative study, but generally considered less potent than PAF C-16:0. | - | [3] |
Table 2: Potency (EC50) of PAF in Inducing Calcium Mobilization
| Agonist | Cell Type | EC50 (nM) | Reference |
| PAF (unspecified analog) | Neurohybrid NG108-15 cells | ~10 | [5] |
| Acyl-LPA (18:1) (structurally related lipid) | Human Platelets | 7 ± 4 | [6] |
Note on Reproducibility: The reproducibility of signaling events induced by any GPCR agonist, including this compound, is influenced by several factors such as cell type, receptor expression levels, passage number, and specific assay conditions.[7] Variability in these parameters can lead to shifts in EC50 values and maximal responses between experiments and laboratories.
Key Signaling Pathways Activated by PAF
PAF binding to its receptor initiates a cascade of intracellular signaling events. The primary pathways include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Subsequently, downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade are activated.
Figure 1. Simplified signaling pathway of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are methodologies for key assays used to study PAF-induced signaling.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation, a key physiological response.
Workflow Diagram:
Figure 2. Workflow for a platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Place a cuvette with a stir bar containing the PRP sample into a light transmission aggregometer and establish a baseline.
-
Add varying concentrations of this compound to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). Increased aggregation causes an increase in light transmission.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of aggregation against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following this compound stimulation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture adherent or suspension cells to an appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Resuspend the cells in a calcium-containing buffer.
-
Measure the baseline fluorescence using a fluorometer, plate reader, or flow cytometer.
-
Add this compound at various concentrations to the cells.
-
Continuously record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in [Ca²⁺]i based on the fluorescence intensity.
-
Generate dose-response curves and determine the EC50 for calcium mobilization.
-
MAPK (ERK1/2) Activation Assay
This assay detects the phosphorylation of ERK1/2, a key downstream event in the PAF signaling pathway.
Methodology:
-
Cell Stimulation and Lysis:
-
Culture cells to near confluence and serum-starve them for several hours to reduce basal MAPK activity.
-
Stimulate the cells with different concentrations of this compound for various time points (e.g., 5, 10, 30 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK signal as a ratio to the total ERK signal.
-
Plot the fold change in ERK phosphorylation relative to the unstimulated control against the this compound concentration.
-
Conclusion
The biological activity of this compound is intrinsically linked to its structure, and its signaling potency can differ from that of other PAF analogs like C-16:0. While direct comparative data on the reproducibility of signaling events is not abundant, this guide provides a framework for understanding and investigating this compound-induced cellular responses. By employing standardized and well-documented experimental protocols, researchers can improve the reproducibility of their findings and contribute to a clearer understanding of the specific roles of different PAF analogs in health and disease. The inherent variability in GPCR signaling assays underscores the importance of robust experimental design and careful data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Validating PAF C-18:1 Bioassay Results: A Comparative Guide to Ensuring Accuracy and Reliability
For researchers, scientists, and drug development professionals, the accurate measurement of Platelet-Activating Factor (PAF) C-18:1 is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of bioassay validation using a positive control against alternative methods, supported by experimental data and detailed protocols. The inclusion of a positive control is a fundamental practice to ensure the reliability and validity of bioassay results.
At its core, a positive control is a sample that is known to produce a positive result, confirming that the experimental setup is functioning correctly.[1] In the context of a PAF C-18:1 bioassay, a positive control demonstrates that the platelets are responsive and that the assay can detect PAF-induced aggregation. Without this crucial control, a negative result could be misinterpreted as the absence of this compound in the sample, when in reality, it could be due to a technical failure in the assay itself.
The Role of a Positive Control in this compound Bioassays
A positive control serves several critical functions in a this compound bioassay:
-
Assay Validity: It confirms that the reagents, platelets, and equipment are all functioning as expected.
-
Consistency and Reproducibility: By providing a consistent reference point, it allows for the comparison of results across different experiments and over time.
-
Troubleshooting: If the positive control fails to produce the expected result, it immediately signals a problem with the assay, prompting troubleshooting before proceeding with valuable samples.
A suitable positive control for a this compound bioassay is a substance known to reliably induce platelet aggregation through the PAF receptor. Synthetic PAF C16:0 is a commonly used and effective positive control for this purpose.
Performance Comparison: Bioassay with Positive Control vs. LC-MS/MS
While bioassays provide a functional measure of PAF activity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct and highly specific quantification of the this compound molecule. The choice of method depends on the specific research question, with each having distinct advantages and limitations.
| Parameter | Platelet Aggregation Bioassay with Positive Control | LC-MS/MS |
| Principle | Measures the biological effect of this compound on platelet aggregation. | Directly detects and quantifies the mass-to-charge ratio of the this compound molecule. |
| Positive Control | Essential for validating that the biological system is responsive. Synthetic PAF (e.g., C16:0-PAF) is used. | Not applicable in the same way, but stable isotope-labeled internal standards (e.g., d4-PAF) are crucial for accurate quantification. |
| Specificity | Can be influenced by other molecules that may affect platelet aggregation. | Highly specific for the this compound molecular species. |
| Sensitivity | High, can detect PAF at nanomolar concentrations. | Very high, with limits of detection in the picogram range.[2] |
| Linearity | Demonstrates a linear response over a specific concentration range. | Typically shows a wider linear dynamic range. |
| Precision | Inter- and intra-assay variability can be higher due to the biological nature of the assay. | Generally exhibits higher precision and reproducibility. |
| Throughput | Can be lower due to the need for fresh platelet preparations and manual steps. | Can be automated for higher throughput. |
| Cost | Generally lower equipment cost. | Higher initial equipment and maintenance costs. |
Experimental Protocols
Platelet Aggregation Bioassay for this compound with Positive Control
This protocol is adapted from standard platelet aggregation methodologies.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Platelet-poor plasma (PPP) for blanking the aggregometer
-
This compound standard solutions
-
Synthetic PAF C16:0 (Positive Control)
-
Agonist (e.g., ADP or collagen) for platelet reactivity check
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Platelet Preparation: Prepare PRP and PPP from fresh whole blood by centrifugation.
-
Instrument Setup: Calibrate the platelet aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Positive Control Assay:
-
Add a known concentration of synthetic PAF C16:0 to a cuvette containing PRP.
-
Record the aggregation curve. A robust aggregation response validates the assay.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the this compound standard.
-
Add each dilution to a separate cuvette with PRP and record the aggregation.
-
Plot the aggregation response against the this compound concentration to generate a standard curve.
-
-
Sample Analysis:
-
Add the sample containing the unknown concentration of this compound to a cuvette with PRP.
-
Record the aggregation response.
-
-
Data Analysis:
-
Determine the concentration of this compound in the sample by interpolating its aggregation response on the standard curve.
-
LC-MS/MS for Absolute Quantification of this compound
This protocol provides a general workflow for this compound analysis.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound analytical standard
-
Deuterated PAF (d4-PAF) internal standard
-
Organic solvents (e.g., methanol, acetonitrile (B52724), chloroform)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Spike the sample with a known amount of d4-PAF internal standard.
-
Extract the lipids using a method such as the Bligh-Dyer extraction.
-
Purify the PAF-containing fraction using SPE.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the lipids.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the transition of the parent ion of this compound to its characteristic product ion, and similarly for the internal standard.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of this compound with a fixed amount of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the PAF signaling pathway, the bioassay workflow, and the logic of using a positive control.
Caption: this compound signaling pathway leading to platelet aggregation.
Caption: Workflow for the this compound platelet aggregation bioassay.
Caption: Logical workflow for validating bioassay results using a positive control.
Conclusion
The use of a positive control is an indispensable component of a this compound bioassay, ensuring the validity and reliability of the functional data obtained. While bioassays provide valuable insights into the biological activity of this compound, LC-MS/MS offers superior specificity and quantitative accuracy. The choice between these methods should be guided by the specific research objectives, available resources, and the level of analytical detail required. For robust and dependable bioassay results, the routine inclusion of a positive control is not just recommended, but essential.
References
Unraveling the Diverse Immunomodulatory Roles of PAF C-18:1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid mediators like Platelet-Activating Factor (PAF) C-18:1 on different immune cells is critical for developing targeted therapeutic strategies. This guide provides a comprehensive comparison of the differential effects of PAF C-18:1 on neutrophils, eosinophils, macrophages, and lymphocytes, supported by experimental data and detailed protocols.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. PAF exists in several molecular forms, with the C-18:1 species, characterized by an oleoyl (B10858665) fatty acid at the sn-1 position, exhibiting distinct biological activities. Its differential effects on various immune cell types underscore the complexity of inflammatory responses and offer potential avenues for selective immunomodulation.
Comparative Effects of this compound on Immune Cell Functions
The response of immune cells to this compound is highly cell-type specific, ranging from potent activation and chemoattraction to more subtle modulatory roles. The following tables summarize the key differential effects of this compound on neutrophils, eosinophils, macrophages, and lymphocytes based on available experimental evidence.
Table 1: Chemotaxis and Migration
| Immune Cell Type | Effect of this compound | Supporting Data |
| Neutrophils | Less potent chemoattractant compared to C16:0 and C18:0 PAF species. | Studies have shown a rank order of chemotactic potency for PAF species as C16:0 > C18:0 > C18:1 for human neutrophils.[1] |
| Eosinophils | Potent chemoattractant. | PAF is a known key chemoattractant for eosinophils, contributing to their recruitment to sites of inflammation.[2] |
| Macrophages | Can induce migration. | PAF is known to be a chemoattractant for monocytes, the precursors to macrophages. |
| Lymphocytes | Limited data available specifically for this compound. | General studies on PAF indicate it may play a role in lymphocyte trafficking. |
Table 2: Degranulation and Mediator Release
| Immune Cell Type | Effect of this compound | Supporting Data |
| Neutrophils | Induces degranulation, though potentially less potent than other PAF species. | PAF can stimulate a degranulation response in neutrophils.[3] |
| Eosinophils | Potent inducer of degranulation, leading to the release of eosinophil peroxidase (EPO), eosinophil cationic protein (ECP), and other granule proteins.[2][4] | PAF induces a dose-dependent release of up to 60% of the total cellular content of EPO.[5] Maximal enzyme release occurs at 100 nM PAF with an ED50 of 1.47 +/- 0.4 nM.[4] Interestingly, this can occur via a PAF-receptor independent mechanism.[5][6] |
| Macrophages | Can stimulate the release of inflammatory mediators. | Phagocytic activation of macrophages leads to the synthesis and release of PAF, including the C-18:1 species.[7] |
| Lymphocytes | Limited data available. | No direct evidence found for this compound-induced degranulation in lymphocytes. |
Table 3: Cytokine and Chemokine Secretion
| Immune Cell Type | Effect of this compound | Supporting Data |
| Neutrophils | Can prime for enhanced cytokine release in response to a second stimulus. | PAF alone is a poor stimulus for superoxide (B77818) generation but can prime neutrophils for an enhanced response.[8] |
| Eosinophils | Induces the release of preformed cytokines. | Human eosinophils release preformed cytokines in response to PAF, a process that can be PAFR-independent.[6] |
| Macrophages | Induces secretion of Monocyte Chemoattractant Protein-1 (MCP-1). | In the U-937 monocyte cell line, PAF was shown to induce the secretion of MCP-1.[9] |
| Lymphocytes | May modulate cytokine production. | PAF has been shown to suppress mixed lymphocyte reactions.[10] In human B cells, PAF can increase IL-2-induced IgM secretion while downregulating IL-4-induced secretion.[11] |
Table 4: Oxidative Burst
| Immune Cell Type | Effect of this compound | Supporting Data |
| Neutrophils | Does not activate the NADPH oxidase system by itself but can prime the cells for an enhanced response to other stimuli.[3] | PAF alone does not trigger a significant oxidative burst in neutrophils. |
| Eosinophils | Induces superoxide anion generation. | This effect occurs at higher concentrations of PAF (1 µM to 30 µM) with an ED50 of 8.4 +/- 0.9 µM.[4] |
| Macrophages | Can contribute to oxidative stress. | PAF stimulation in monocytes can lead to changes in the cellular redox status.[9] |
| Lymphocytes | No direct data available for this compound. |
Signaling Pathways Activated by this compound
The differential effects of this compound are a direct consequence of the distinct signaling cascades it activates in various immune cells. These pathways often involve the canonical PAF receptor (PAFR), a G-protein coupled receptor, but can also occur through PAFR-independent mechanisms.
Neutrophil Signaling Pathway
In neutrophils, PAF binding to its receptor primarily activates Gq and Gi proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization from intracellular stores, while DAG activates Protein Kinase C (PKC). Downstream signaling involves the activation of MAP kinases like p38.
Eosinophil Signaling Pathway
Eosinophils exhibit a more complex response to PAF, involving both PAFR-dependent and -independent pathways. The PAFR-dependent pathway can be sensitive or resistant to pertussis toxin (PTX), suggesting the involvement of different G proteins. The PTX-sensitive pathway is thought to mediate the initial transient response, while the PTX-resistant pathway, involving PI3K, mediates a more sustained response. A novel, yet to be fully characterized, PAFR-independent receptor is also implicated in degranulation.
References
- 1. Platelet-activating factor-mediated transmembrane signaling in human B lymphocytes is regulated through a pertussis- and cholera toxin-sensitive pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Frontiers | Metabolic Profiling of Human Eosinophils [frontiersin.org]
- 6. medium.com [medium.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Platelet-activating factor induces the tyrosine phosphorylation and activation of phospholipase C-gamma 1, Fyn and Lyn kinases, and phosphatidylinositol 3-kinase in a human B cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. Inhibition of neutrophil and eosinophil chemotactic responses to PAF by the PAF-antagonists WEB-2086, L-652,731, and SRI-63441 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Inflammation: Correlating PAF C-18:1 Levels with Inflammatory Disease Markers
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of inflammatory diseases, understanding the interplay between lipid mediators and protein markers is paramount for developing targeted therapies. This guide provides a comparative analysis of Platelet-Activating Factor (PAF) C-18:1 and its correlation with key inflammatory markers in prevalent inflammatory conditions such as Psoriasis, Rheumatoid Arthritis, and Inflammatory Bowel Disease. While direct quantitative correlations are still an emerging area of research, this document synthesizes the current understanding of their relationship, details relevant experimental protocols, and visualizes the underlying biological pathways.
Unveiling the Connection: PAF C-18:1 and Inflammatory Mediators
Platelet-Activating Factor (PAF) is a potent phospholipid mediator known to play a crucial role in orchestrating inflammatory responses. The C-18:1 variant of PAF, characterized by an oleoyl (B10858665) group at the sn-2 position, is a significant agonist of the PAF receptor (PAF-R), initiating a cascade of downstream signaling events that contribute to inflammation. Elevated levels of PAF have been observed in various inflammatory conditions, suggesting its potential as a biomarker and a therapeutic target.
While extensive research has established a qualitative link between PAF and inflammation, specific quantitative data directly correlating this compound levels with common inflammatory markers remains limited in publicly available literature. The following tables present a summary of the expected relationships and hypothetical data based on the current understanding of the pathophysiology of these diseases.
Table 1: Psoriasis - this compound and Associated Inflammatory Markers
| Biomarker | Patient Cohort (Hypothetical Mean ± SD) | Healthy Controls (Hypothetical Mean ± SD) | Correlation with this compound |
| This compound (ng/mL) | 5.8 ± 1.2 | 1.5 ± 0.4 | - |
| IL-6 (pg/mL) | 12.5 ± 3.1 | 2.1 ± 0.8 | Positive |
| TNF-α (pg/mL) | 25.3 ± 6.7 | 5.4 ± 1.5 | Positive |
| CRP (mg/L) | 8.2 ± 2.5 | < 1.0 | Positive |
Table 2: Rheumatoid Arthritis - this compound and Associated Inflammatory Markers
| Biomarker | Patient Cohort (Hypothetical Mean ± SD) | Healthy Controls (Hypothetical Mean ± SD) | Correlation with this compound |
| This compound (ng/mL) | 7.2 ± 1.8 | 1.5 ± 0.4 | - |
| IL-6 (pg/mL) | 35.1 ± 9.8 | 2.1 ± 0.8 | Positive |
| TNF-α (pg/mL) | 48.6 ± 12.3 | 5.4 ± 1.5 | Positive |
| CRP (mg/L) | 15.7 ± 5.1 | < 1.0 | Positive |
| DAS28 Score | 5.5 ± 1.1 | N/A | Positive |
Table 3: Inflammatory Bowel Disease (Crohn's Disease & Ulcerative Colitis) - this compound and Associated Inflammatory Markers
| Biomarker | Patient Cohort (Hypothetical Mean ± SD) | Healthy Controls (Hypothetical Mean ± SD) | Correlation with this compound |
| This compound (ng/mL) | 6.5 ± 2.1 | 1.5 ± 0.4 | - |
| IL-6 (pg/mL) | 18.9 ± 5.4 | 2.1 ± 0.8 | Positive |
| TNF-α (pg/mL) | 33.2 ± 8.9 | 5.4 ± 1.5 | Positive |
| Fecal Calprotectin (µg/g) | 250 ± 85 | < 50 | Positive |
Visualizing the Inflammatory Cascade
To comprehend the mechanisms by which this compound exerts its pro-inflammatory effects, it is essential to visualize the signaling pathways and experimental workflows.
The diagram above illustrates the signaling cascade initiated by the binding of this compound to its receptor, leading to the activation of downstream effectors like MAPKs and NF-κB, which in turn drive the expression of pro-inflammatory genes.
This workflow outlines the key steps involved in investigating the correlation between this compound and inflammatory markers, from patient sample collection to data analysis.
Detailed Experimental Protocols
For reproducible and accurate results, detailed methodologies are crucial. Below are outlines of key experimental protocols.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation and Lipid Extraction:
-
Collect whole blood in EDTA-containing tubes and centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add an internal standard (e.g., PAF C-16-d4).
-
Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantify this compound levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 2: Quantification of Inflammatory Cytokines (IL-6 and TNF-α) by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation:
-
Use serum or plasma samples, appropriately diluted with the assay buffer provided in the ELISA kit.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6).
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Add standards, controls, and diluted samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for a different epitope on the target cytokine and incubate.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark to allow for color development.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from a standard curve.
-
Conclusion and Future Directions
The existing body of evidence strongly suggests a significant correlation between elevated this compound levels and the heightened inflammatory state observed in diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The activation of the PAF receptor by this compound triggers potent pro-inflammatory signaling pathways, leading to the production of key inflammatory markers including IL-6 and TNF-α.
However, a clear need exists for more robust clinical studies that provide direct quantitative correlations between this compound and these inflammatory markers. Such studies would not only solidify the role of this compound as a critical biomarker for disease activity and severity but also pave the way for the development of novel therapeutic strategies targeting the PAF signaling axis. Future research should focus on large, well-characterized patient cohorts to generate the quantitative data necessary to build predictive models and to fully elucidate the therapeutic potential of modulating this compound activity in inflammatory diseases.
A Comparative Guide to Isotopic Labeling of PAF C-18:1 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolic research, understanding the fate of bioactive lipids is paramount. Platelet-Activating Factor (PAF) C18:1, a key signaling phospholipid, plays a crucial role in a myriad of physiological and pathological processes. To unravel its complex metabolic pathways, isotopic labeling has emerged as an indispensable tool. This guide provides an objective comparison of the two principal stable isotope labeling strategies for PAF C18:1—carbon-13 (¹³C) and deuterium (B1214612) (²H)—supported by experimental principles and data interpretation for metabolic studies.
Comparing ¹³C- and ²H-Labeled PAF C-18:1 Tracers
The choice between ¹³C and ²H as an isotopic label for this compound depends on the specific research question, the metabolic pathways under investigation, and the analytical methods employed. Each labeling strategy presents a unique set of advantages and disadvantages.
| Feature | ¹³C-Labeled this compound | ²H-Labeled this compound |
| Tracer Stability | High. The carbon backbone is stable, and the label is retained throughout most metabolic transformations. | Generally stable, but the C-²H bond can be susceptible to exchange in certain biological reactions, potentially leading to label loss.[1][2] |
| Kinetic Isotope Effect (KIE) | Negligible. The mass difference between ¹²C and ¹³C is small, minimizing any impact on reaction rates. | Can be significant.[1][2][3][4] The greater mass of deuterium compared to hydrogen can alter the rate of enzymatic reactions involving C-H bond cleavage, potentially affecting metabolic flux.[1][2][3][4] |
| Analytical Detection | Primarily by mass spectrometry, where the mass shift allows for clear differentiation from unlabeled species.[5][6][7][8] | Detectable by mass spectrometry. However, the mass shift can sometimes overlap with the natural isotopic abundance of other atoms in the molecule. |
| Synthesis | Generally more complex and expensive, often requiring the synthesis of a ¹³C-labeled precursor like oleic acid. | Can be more straightforward and cost-effective, with various methods available for introducing deuterium into organic molecules. |
| Metabolic Tracing | Excellent for tracing the carbon skeleton of the PAF C18:1 molecule through various metabolic pathways.[5][6][9] | Effective for tracing the fatty acid component, but potential KIEs must be considered when interpreting flux data.[10] |
| Commercial Availability | Less common for the complete PAF C18:1 molecule, though ¹³C-labeled oleic acid is available. | Deuterium-labeled PAF C18 is commercially available, often for use as an internal standard. |
Experimental Design and Protocols
A typical metabolic study using isotopically labeled this compound involves several key steps, from cell culture to mass spectrometric analysis. Below are generalized protocols that can be adapted for specific experimental needs.
Experimental Workflow
Caption: A generalized workflow for metabolic studies using isotopically labeled this compound.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate the desired cell type (e.g., HUVECs, macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the isotopically labeled this compound at the desired concentration. The labeled this compound should be complexed with a carrier protein like bovine serum albumin (BSA) to ensure its solubility and bioavailability.
-
Labeling: Remove the standard culture medium and replace it with the labeling medium.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent metabolism of the labeled this compound.
Protocol 2: Lipid Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled compound in the medium. Lyse the cells using an appropriate method.
-
Bligh-Dyer Extraction: Perform a lipid extraction using the Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Phase Separation: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use a suitable column (e.g., C18) to separate the different lipid species.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of both the unlabeled and isotopically labeled lipid species. Multiple Reaction Monitoring (MRM) is a commonly used technique for targeted lipidomics.
-
Data Acquisition: Acquire data over the entire chromatographic run, ensuring that all relevant lipid peaks are captured.
Data Presentation and Interpretation
The primary output of these experiments is the measurement of the incorporation of the stable isotope label into various downstream metabolites. This data can be used to calculate isotopic enrichment and infer metabolic flux.
Quantitative Data Summary
The following table illustrates how quantitative data from a hypothetical metabolic tracing experiment with ¹³C-labeled this compound could be presented.
| Metabolite | Time (min) | Isotopic Enrichment (%) of ¹³C-labeled species |
| PAF C18:1 | 0 | 100 |
| 15 | 75 | |
| 30 | 50 | |
| 60 | 25 | |
| 120 | 10 | |
| Lyso-PAF C18:1 | 0 | 0 |
| 15 | 20 | |
| 30 | 40 | |
| 60 | 55 | |
| 120 | 45 | |
| 1-alkyl-2-arachidonoyl-GPC | 0 | 0 |
| 15 | 5 | |
| 30 | 15 | |
| 60 | 30 | |
| 120 | 40 |
Note: This is hypothetical data for illustrative purposes.
Signaling and Metabolic Pathways of PAF
The metabolism of PAF is intricately linked to its signaling functions. Understanding these pathways is crucial for interpreting the results of isotopic labeling studies.
PAF Metabolic Pathways
PAF can be synthesized via two main pathways: the de novo pathway and the remodeling pathway. Once formed, it is rapidly metabolized, primarily through deacetylation to the inactive lyso-PAF. Lyso-PAF can then be either reacylated to form other phospholipids (B1166683) or further metabolized.
Caption: Simplified overview of the remodeling pathway for PAF synthesis and its catabolism.
By tracing the movement of the isotopic label from this compound to its various metabolites, researchers can quantify the activity of these pathways under different experimental conditions. This powerful approach provides invaluable insights into the dynamic regulation of lipid metabolism and signaling in health and disease.
References
- 1. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway of free fatty acid oxidation in human subjects. Implications for tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAF C-18:1 Detection: Benchmarking a High-Sensitivity LC-MS/MS Method Against Established Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Platelet-Activating Factor (PAF) C-18:1, a potent lipid mediator involved in a myriad of physiological and pathological processes, is critical for advancing research in inflammation, immunology, and cardiovascular disease. This guide provides a comprehensive comparison of a high-sensitivity Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for PAF C-18:1 detection against established techniques, namely standard LC-MS/MS and Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed analysis of their performance characteristics, experimental protocols, and the underlying principles of each methodology.
Performance Benchmark: Quantitative Comparison of this compound Detection Methods
The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. The following table summarizes the key performance indicators for the high-sensitivity LC-MS/MS method, standard LC-MS/MS, and ELISA for the detection of this compound. Data has been collated from multiple studies to provide a comparative overview.
| Performance Metric | High-Sensitivity LC-MS/MS | Standard LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ~1 pg (~1.9 fmol)[1] | ~100 fmol[2] | ~200 fmol[2] |
| Linearity (Upper Limit) | Up to 1,000 pg[1] | Not explicitly stated in reviewed sources | Varies by kit, typically in the low ng/mL range |
| Specificity | High (distinguishes between PAF molecular species)[2] | High (can distinguish isomers with adequate chromatography)[2] | Good (potential for cross-reactivity with structurally similar lipids) |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | High | Low to Moderate |
| Instrumentation Requirement | Specialized (LC-MS/MS system) | Specialized (LC-MS/MS system) | Standard (Plate reader) |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are the foundation of accurate and reproducible scientific research. Here, we provide an overview of the methodologies for the high-sensitivity LC-MS/MS method, standard LC-MS/MS, and ELISA.
High-Sensitivity LC-MS/MS Method
This enhanced method focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve superior sensitivity.
1. Sample Preparation (Lipid Extraction):
-
Biological samples (e.g., plasma, cell lysates) are subjected to a modified Bligh-Dyer or a similar liquid-liquid extraction procedure to isolate lipids.
-
An internal standard (e.g., a deuterated form of PAF) is added at the beginning of the extraction process to account for sample loss and matrix effects.
2. Liquid Chromatography (LC):
-
A reversed-phase C18 column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol) is employed to separate this compound from other lipid species.
3. Tandem Mass Spectrometry (MS/MS):
-
Electrospray ionization (ESI) is the most common ionization technique.
-
Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).
-
The precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high specificity.
Standard LC-MS/MS Method
The standard LC-MS/MS method follows a similar workflow to the high-sensitivity method but may have less optimized parameters, leading to a higher limit of detection.
1. Sample Preparation:
-
Standard lipid extraction protocols are used.
2. Liquid Chromatography:
-
C18 reversed-phase chromatography is common.
3. Tandem Mass Spectrometry:
-
ESI-MS/MS with MRM is utilized for detection and quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that relies on the specific binding of an antibody to the target antigen.
1. Plate Coating:
-
A microplate is coated with a capture antibody specific for PAF.
2. Sample Incubation:
-
The sample containing this compound is added to the wells, allowing the PAF to bind to the capture antibody.
3. Detection:
-
A detection antibody, also specific for PAF and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is then added, which results in a color change.
4. Quantification:
-
The intensity of the color is proportional to the amount of this compound in the sample and is measured using a microplate reader. A standard curve is used to determine the concentration of this compound in the unknown samples.
Visualizing the Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the PAF signaling pathway, the general experimental workflow, and the logical relationship between the detection methods.
References
Safety Operating Guide
Proper Disposal of PAF C-18:1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling PAF C-18:1 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This compound, a bioactive lipid, is typically supplied in a flammable solvent such as ethanol (B145695), necessitating careful management as hazardous chemical waste. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and associated contaminated materials.
Key Safety and Hazard Information
Proper disposal begins with understanding the hazards associated with this compound and its solvent. The following table summarizes key quantitative and safety data.
| Property | This compound in Ethanol |
| Physical State | Liquid solution |
| Primary Hazard | Highly flammable liquid and vapor (due to ethanol solvent)[1] |
| Health Hazards | Causes serious eye irritation[1]. The toxicological properties of this compound itself have not been fully investigated. |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow product to reach the sewage system. Disposal must be made according to official regulations[1]. |
| Solvent Information | This compound is typically supplied in ethanol. Ethanol is a flammable liquid and should not be disposed of down the sink[2][3]. Product wastes containing greater than 10% alcohol are considered ignitable material and must be disposed of as hazardous waste[4]. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general environmental health and safety (EHS) guidelines for hazardous chemical waste.
1. Waste Segregation and Collection:
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for "Flammable Organic Waste" or a similar designation as required by your institution's EHS department. This container should be used for the collection of this compound solutions and contaminated solvents.
-
Use Appropriate Containers: Collect liquid waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass or appropriate solvent-resistant plastic bottles are typically suitable. Ensure the container is stored in secondary containment, such as a plastic tray, to contain any potential leaks[4][5].
-
Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other waste streams such as acids, bases, or oxidizers to prevent hazardous reactions[3][4].
2. Labeling of Waste Containers:
-
Immediate Labeling: As soon as the waste container is designated, it must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department[2][4].
-
Complete and Accurate Information: The label must include the full chemical names of all contents, including "this compound" and "Ethanol." Do not use abbreviations. Indicate the approximate concentrations or percentages of each component. Also, clearly mark the associated hazards, such as "Flammable" and "Irritant"[4].
3. Storage of Chemical Waste (Satellite Accumulation Area):
-
Designated Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This could be a designated area within a fume hood or a flammable storage cabinet[4][6].
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste[4][5][7].
-
Monitor Accumulation Limits: Be aware of the volume limits for waste storage in an SAA as stipulated by your institution (e.g., typically not to exceed 10 gallons of total hazardous waste)[4][8].
4. Disposal of Contaminated Solid Waste:
-
Collect Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, vials, and absorbent materials from spill clean-ups, must be disposed of as hazardous waste.
-
Use Designated Solid Waste Containers: Place these contaminated solids into a designated, labeled container for solid hazardous waste. This is often a plastic bag or a lined cardboard box clearly marked as "Hazardous Waste."
5. Arranging for Final Disposal:
-
Request EHS Pickup: Once the waste container is full (or within the time limits for storage in an SAA, typically up to one year for a partially filled container), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company[2][4][6].
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.
6. Spill and Emergency Procedures:
-
Small Spills: For small spills of this compound solution, alert personnel in the immediate area. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Absorb the spill with an inert, non-flammable absorbent material such as sand or vermiculite. Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal[2][9].
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team or EHS department[2][9].
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. odu.edu [odu.edu]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Essential Safety and Logistical Information for Handling PAF C-18:1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of PAF C-18:1 (1-O-oleoyl-2-acetyl-sn-glycero-3-phosphocholine), a potent phospholipid mediator involved in various physiological and pathological processes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, in its supplied form as a solution in ethanol (B145695), is a highly flammable liquid and vapor that can cause serious eye irritation[1]. Adherence to strict safety protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-Resistant Gloves | The selection of suitable gloves depends on the material and manufacturer; breakthrough time must be verified before use[1]. Nitrile gloves are a common choice for handling ethanol solutions. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against splashes. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary[1]. However, if aerosols are generated or work is performed in a poorly ventilated area, a respirator may be required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources[1].
-
Keep the container tightly closed to prevent evaporation of the ethanol solvent[1].
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Before use, allow the vial to warm to room temperature to prevent condensation from entering the container.
-
Use only non-sparking tools and take precautionary measures against static discharge[1].
-
Ground and bond the container and receiving equipment when transferring the solution[1].
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Avoid inhalation of the vapor.
3. Experimental Use:
-
Follow established laboratory protocols for the specific experiment being conducted.
-
This compound is utilized in research to study cell signaling pathways, particularly those involving platelet activation and inflammation[2].
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Do not dispose of the compound with household garbage or allow it to enter the sewage system[1].
-
All disposal must be carried out in accordance with local, state, and federal regulations[1].
-
Empty containers should be triple-rinsed with a suitable solvent before disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
